BRD5814
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H23ClF3NO2 |
|---|---|
Peso molecular |
413.9 g/mol |
Nombre IUPAC |
4-(4-chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine |
InChI |
InChI=1S/C21H23ClF3NO2/c1-20(28-17-8-6-16(22)7-9-17)10-12-26(13-11-20)14-15-27-19-5-3-2-4-18(19)21(23,24)25/h2-9H,10-15H2,1H3 |
Clave InChI |
MLQFCCRYUWOUAD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(CC1)CCOC2=CC=CC=C2C(F)(F)F)OC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Foundational & Exploratory
BRD5814 mechanism of action in schizophrenia
An In-depth Technical Guide on the Mechanism of Action of BRD5814 in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms including psychosis, social withdrawal, and cognitive deficits. For decades, the mainstay of treatment has been antipsychotic medications that primarily antagonize the dopamine D2 receptor (D2R). While effective for positive symptoms, these conventional and atypical antipsychotics are often associated with significant side effects, such as extrapyramidal symptoms (EPS) and metabolic disturbances, and have limited efficacy against negative and cognitive symptoms. This has spurred the development of novel therapeutic strategies with improved efficacy and tolerability. This compound is a novel, potent, and selective β-arrestin biased antagonist of the D2R, representing a promising new approach for the treatment of schizophrenia.[1] This technical guide provides a detailed overview of the mechanism of action of this compound, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its unique signaling pathway.
Introduction: The Rationale for Biased D2R Antagonism
The dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic pathways, particularly in the mesolimbic system, contributes to the positive symptoms of the disorder.[2][3] D2R, a G protein-coupled receptor (GPCR), is the primary target of all currently approved antipsychotic drugs.[3] Upon activation by dopamine, D2R signals through two main intracellular pathways:
-
Gαi/o-protein signaling: This pathway leads to the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels. This is thought to be the primary pathway for the therapeutic effects of antipsychotics.
-
β-arrestin signaling: This pathway is involved in receptor desensitization, internalization, and can also initiate distinct signaling cascades that are independent of G protein activation.
Traditional antipsychotics block both G protein and β-arrestin signaling pathways indiscriminately. It is hypothesized that the blockade of G protein signaling is responsible for the antipsychotic efficacy, while the blockade of β-arrestin signaling may contribute to some of the undesirable side effects.
This compound is a "biased" antagonist, meaning it selectively blocks one signaling pathway over the other.[1] Specifically, this compound is a β-arrestin biased D2R antagonist .[1] It inhibits the β-arrestin pathway while having a minimal effect on the Gαi/o-protein pathway.[1] This novel mechanism of action holds the potential to retain antipsychotic efficacy while reducing the incidence of motor side effects.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological data for this compound.
| Parameter | Value | Description |
| Ki for D2R | 0.27 µM | The binding affinity of this compound for the dopamine D2 receptor.[1] |
| EC50 for D2R/β-arrestin signaling | 0.54 µM | The concentration of this compound that produces 50% of its maximal inhibitory effect on the D2R/β-arrestin signaling pathway.[1] |
Signaling Pathway of this compound
The following diagram illustrates the unique mechanism of action of this compound at the dopamine D2 receptor.
Experimental Protocols
The characterization of this compound would involve a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and behavioral effects. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for D2R Affinity (Ki)
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes from a stable cell line expressing human D2R (e.g., HEK293 or CHO cells).
-
Radioligand, e.g., [3H]spiperone or [3H]raclopride.
-
This compound at various concentrations.
-
Non-specific binding control, e.g., haloperidol or unlabeled spiperone at a high concentration.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd), and either buffer (for total binding), the non-specific control, or this compound at varying concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β-Arrestin Recruitment Assay (EC50)
Objective: To measure the functional potency of this compound in blocking dopamine-induced β-arrestin recruitment to the D2R.
Materials:
-
A stable cell line co-expressing human D2R and a β-arrestin fusion protein (e.g., β-arrestin-GFP).
-
Dopamine at a fixed concentration (e.g., its EC80 for β-arrestin recruitment).
-
This compound at various concentrations.
-
Assay medium (e.g., DMEM).
-
High-content imaging system or a plate reader capable of detecting fluorescence redistribution.
Procedure:
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound.
-
Pre-incubate the cells with either vehicle or varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Add dopamine to all wells to stimulate β-arrestin recruitment.
-
Incubate for a further period (e.g., 30-60 minutes).
-
Fix the cells if required by the imaging system.
-
Acquire images using a high-content imaging system.
-
Quantify the translocation of the β-arrestin-GFP from the cytoplasm to the cell membrane where the D2R is located.
-
Plot the percentage of inhibition of dopamine-induced β-arrestin recruitment against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50.
In Vivo Behavioral Model: Amphetamine-Induced Hyperlocomotion
Objective: To assess the antipsychotic-like efficacy of this compound in a rodent model of dopamine hyperactivity.
Materials:
-
Male C57BL/6J mice or Sprague-Dawley rats.
-
This compound formulated in a suitable vehicle (e.g., saline with a small amount of DMSO and Tween 80).
-
d-Amphetamine sulfate.
-
Open-field activity chambers equipped with infrared beams to track movement.
Procedure:
-
Acclimate the animals to the testing room and the open-field chambers for at least 60 minutes.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal or oral).
-
After a pre-treatment period (e.g., 30-60 minutes), administer d-amphetamine (e.g., 2-5 mg/kg, i.p.) or saline.
-
Immediately place the animals back into the open-field chambers and record their locomotor activity (e.g., distance traveled, stereotypy counts) for 60-120 minutes.
-
Analyze the data by comparing the locomotor activity of the different treatment groups. A significant reduction in amphetamine-induced hyperlocomotion by this compound would indicate antipsychotic-like efficacy.
Experimental Workflow
The following diagram outlines the typical preclinical workflow for the evaluation of a novel antipsychotic candidate like this compound.
Conclusion
This compound represents a significant advancement in the pursuit of novel treatments for schizophrenia. Its unique mechanism as a β-arrestin biased D2R antagonist offers the potential for a safer and more effective antipsychotic medication. By selectively targeting the β-arrestin pathway, this compound may provide robust antipsychotic efficacy with a reduced liability for motor side effects that are common with existing treatments. The preclinical data gathered to date are promising, and further investigation into the clinical utility of this compound and other biased D2R antagonists is warranted. This approach could pave the way for a new generation of antipsychotics with an improved therapeutic index, addressing a critical unmet need for individuals living with schizophrenia.
References
β-Arrestin Biased Antagonism of the D2 Dopamine Receptor by BRD5814: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BRD5814, a novel β-arrestin biased antagonist of the D2 dopamine receptor (D2R). This compound represents a promising therapeutic strategy for neuropsychiatric disorders, such as schizophrenia, by selectively targeting the β-arrestin signaling pathway while avoiding the G-protein-mediated signaling cascade, which is often associated with undesirable side effects.[1][2]
Introduction to D2R Signaling and Biased Antagonism
The D2 dopamine receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including motor control, cognition, and emotion. D2R activation initiates two primary signaling pathways:
-
G-protein-dependent signaling: Upon agonist binding, D2R couples to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This pathway is implicated in the therapeutic effects of traditional antipsychotics but also contributes to their motor side effects.
-
β-arrestin-dependent signaling: Following agonist-induced phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the D2R. This leads to receptor desensitization, internalization, and initiation of a distinct signaling cascade that is independent of G-proteins. Recent evidence suggests that β-arrestin signaling is a major driver of antipsychotic efficacy.[1][2]
This compound is a functionally selective ligand that acts as an antagonist at the β-arrestin pathway of the D2R while having no effect on the Gαi-mediated pathway. This biased antagonism offers the potential for a new generation of antipsychotics with an improved therapeutic index, retaining efficacy while minimizing motor side effects.[1][2][3]
Quantitative Data for this compound
The following table summarizes the key in vitro pharmacological data for this compound, highlighting its biased antagonism for the D2R.
| Parameter | Value | Description |
| Binding Affinity (Ki) | 0.27 µM | Dissociation constant for this compound binding to the D2 receptor.[3] |
| β-Arrestin Signaling (EC50) | 0.54 µM | Concentration of this compound that produces 50% of the maximal inhibition of D2R/β-arrestin signaling.[3] |
| Gαi Signaling | No effect | This compound does not affect the Gαi-mediated signaling pathway of the D2R.[3] |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the canonical D2R signaling pathways and the proposed mechanism of action for the β-arrestin biased antagonist, this compound.
Experimental Protocols
The following sections provide generalized methodologies for the key experiments used to characterize this compound. It is important to note that the specific details of the protocols used in the primary research may vary.
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay measures the recruitment of β-arrestin to the D2R upon ligand binding.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are commonly used. Cells are transiently or stably co-transfected with plasmids encoding the D2R fused to a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Assay Procedure:
-
Transfected cells are harvested and seeded into a white, clear-bottom 96-well or 384-well plate.
-
Cells are incubated with varying concentrations of the test compound (this compound).
-
A D2R agonist (e.g., dopamine or quinpirole) is added to stimulate β-arrestin recruitment.
-
The BRET substrate (e.g., coelenterazine h) is added.
-
Luminescence is immediately measured at two wavelengths corresponding to the emission maxima of the donor and acceptor using a plate reader.
-
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity. Dose-response curves are generated by plotting the BRET ratio against the log concentration of the antagonist (this compound) to determine the EC50 value for the inhibition of β-arrestin recruitment.
cAMP Inhibition Assay
This assay is used to determine the effect of a compound on the Gαi-mediated signaling pathway of the D2R by measuring changes in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human D2R are often used.
-
Assay Procedure:
-
Cells are seeded into a 96-well or 384-well plate.
-
Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.
-
Cells are treated with varying concentrations of this compound.
-
Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.
-
A D2R agonist (e.g., quinpirole) is added to inhibit forskolin-stimulated cAMP production.
-
Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay.
-
-
Data Analysis: The amount of cAMP produced is quantified, and the data is analyzed to determine if this compound has any agonist or antagonist activity on the Gαi pathway. For this compound, no significant effect on cAMP levels is expected.
In Vivo Characterization
This compound has been evaluated in preclinical animal models to assess its therapeutic potential and side-effect profile.[1][2]
Amphetamine-Induced Hyperlocomotion
This is a widely used animal model to screen for antipsychotic activity. Amphetamine induces an increase in locomotor activity in rodents, which is thought to model the positive symptoms of schizophrenia.
Methodology:
-
Animals: Male C57BL/6 mice are commonly used.
-
Procedure:
-
Mice are habituated to the testing environment (e.g., open-field arenas).
-
On the test day, mice are administered this compound or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
After a pre-treatment period, mice are challenged with d-amphetamine to induce hyperlocomotion.
-
Locomotor activity is recorded for a specified period using automated activity monitors.
-
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between the vehicle- and this compound-treated groups to assess the ability of this compound to attenuate amphetamine-induced hyperlocomotion.
Rotarod Performance Test
This test is used to assess motor coordination and balance and can indicate potential extrapyramidal side effects (motor side effects) of a drug.
Methodology:
-
Apparatus: A rotarod apparatus consists of a rotating rod that can be set at a constant or accelerating speed.
-
Procedure:
-
Mice are trained on the rotarod for a set number of trials prior to the test day.
-
On the test day, mice are administered this compound or vehicle.
-
At a specified time after dosing, mice are placed on the rotating rod, and the latency to fall is recorded. The test is typically repeated for several trials.
-
-
Data Analysis: The average time spent on the rod is calculated for each treatment group. A lack of significant difference in rotarod performance between the this compound- and vehicle-treated groups suggests a reduced liability for motor side effects.[1][2]
Positron Emission Tomography (PET) Imaging
PET imaging can be used to confirm that this compound reaches its target in the brain (target engagement).
Methodology:
-
Radiolabeling: this compound is labeled with a positron-emitting isotope (e.g., Carbon-11).
-
Animal Procedure:
-
The radiolabeled this compound is administered to a mouse.
-
The animal is anesthetized and placed in a PET scanner.
-
Dynamic images of the brain are acquired over time to track the distribution and binding of the radiotracer.
-
-
Data Analysis: The PET images are analyzed to quantify the uptake of the radiotracer in specific brain regions known to have high D2R expression, such as the striatum. This data confirms that this compound is brain penetrant and engages with the D2R in vivo.[1][2]
Conclusion
This compound is a pioneering β-arrestin biased antagonist of the D2 dopamine receptor. Its unique pharmacological profile, characterized by potent antagonism of the β-arrestin pathway without affecting G-protein signaling, offers a promising new avenue for the development of safer and more effective antipsychotic medications. In vivo studies have demonstrated its potential to achieve antipsychotic-like efficacy with a reduced risk of motor side effects. Further research and clinical development of this compound and similar biased ligands will be crucial in advancing the treatment of schizophrenia and other neuropsychiatric disorders.[1][2]
References
Investigating Dopamine D2 Receptor Signaling with BRD5814: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BRD5814, a selective, brain-penetrant antagonist of the Dopamine D2 receptor (D2R) that exhibits significant functional bias towards the β-arrestin signaling pathway. The information presented here is curated for researchers and professionals in drug development investigating novel mechanisms for modulating dopaminergic systems, particularly in the context of neuropsychiatric disorders such as schizophrenia.
Introduction to this compound
This compound is a chemical probe that acts as a potent antagonist of the Dopamine D2 receptor.[1][2] Its distinguishing characteristic is its functional selectivity, or "bias," for the β-arrestin signaling cascade over the canonical G-protein (Gαi) signaling pathway.[1][2] Traditional antipsychotics antagonize both G-protein and β-arrestin signaling at the D2R. However, it is hypothesized that the therapeutic effects of antipsychotics are primarily mediated through the β-arrestin pathway, while the undesirable motor side effects are linked to G-protein pathway modulation.[2][3] this compound offers a valuable tool to dissect these pathways and explore the potential of developing β-arrestin biased D2R antagonists as a new class of antipsychotics with an improved side-effect profile.[2][3]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound. This data highlights its potency, selectivity, and functional bias for the D2R β-arrestin pathway.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Target | K_i_ (μM) |
| Dopamine D2 Receptor (D2R) | 0.27 |
| Dopamine D1 Receptor (D1R) | >10 |
| Serotonin Transporter (SERT) | >10 |
| Norepinephrine Transporter (NET) | >10 |
Table 2: In Vitro Functional Activity of this compound
| Assay | Parameter | Value (μM) |
| D2R β-Arrestin Recruitment | EC_50_ | 0.54 |
| D2R Gα_i_ Signaling (cAMP) | IC_50_ | >10 |
Table 3: In Vivo Characterization of this compound
| Model | Compound | Dose (mg/kg) | Effect |
| Amphetamine-Induced Hyperlocomotion | This compound | 30 | Reversal of hyperlocomotion |
| Haloperidol | 0.3 | Reversal of hyperlocomotion | |
| Rotarod Performance | This compound | 30 | No significant motor impairment |
| Haloperidol | 1 | Significant motor impairment |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Dopamine D2 Receptor Signaling Pathways
This diagram illustrates the two major signaling cascades downstream of the Dopamine D2 Receptor: the canonical Gαi-mediated pathway and the β-arrestin-mediated pathway. This compound selectively antagonizes the β-arrestin pathway.
Caption: Dopamine D2 receptor signaling cascades.
Experimental Workflow: β-Arrestin Recruitment Assay
This diagram outlines the key steps in a typical β-arrestin recruitment assay used to determine the functional activity of compounds like this compound at the D2R.
Caption: Workflow for β-arrestin recruitment assay.
Experimental Workflow: In Vivo Amphetamine-Induced Hyperlocomotion Model
This diagram details the experimental procedure for evaluating the efficacy of this compound in a mouse model of psychosis.
Caption: Workflow for amphetamine-induced hyperlocomotion.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standard practices and information from the primary literature.
Radioligand Binding Assay for D2R Affinity
This protocol is used to determine the binding affinity (K_i_) of this compound for the dopamine D2 receptor.
-
Cell Line: HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D2R antagonist).
-
Procedure:
-
Prepare cell membranes from the D2R-expressing HEK293 cells.
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a constant concentration of [³H]-Spiperone to all wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 90 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-Spiperone (IC_50_).
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
β-Arrestin Recruitment Assay
This assay measures the ability of this compound to antagonize dopamine-induced recruitment of β-arrestin to the D2R.
-
Cell Line: U2OS cells stably co-expressing the human dopamine D2 receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment (e.g., PathHunter® β-arrestin assay).
-
Procedure:
-
Plate the cells in a 384-well white, clear-bottom assay plate and incubate overnight.
-
Prepare a dose-response curve of this compound.
-
Add the this compound dilutions to the cells and incubate for 30 minutes.
-
Add a constant concentration of dopamine (agonist) to all wells to stimulate β-arrestin recruitment.
-
Incubate for 90 minutes at 37°C.
-
Add the PathHunter® detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
The signal is proportional to the amount of β-arrestin recruited to the D2R.
-
Calculate the EC_50_ value for this compound's inhibition of the dopamine-induced signal.
-
cAMP Signaling Assay
This assay determines the effect of this compound on the Gαi-mediated signaling pathway of the D2R.
-
Cell Line: CHO-K1 cells stably expressing the human dopamine D2 receptor.
-
Assay Kit: A competitive immunoassay kit for cAMP detection (e.g., HTRF or LANCE).
-
Procedure:
-
Plate the cells in a 384-well assay plate and incubate overnight.
-
Prepare a dose-response curve of this compound.
-
Add the this compound dilutions to the cells.
-
Add a constant concentration of dopamine to all wells, along with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and add the cAMP detection reagents (e.g., anti-cAMP antibody and a labeled cAMP analog).
-
Incubate for 60 minutes at room temperature.
-
Measure the fluorescence signal. The signal is inversely proportional to the amount of cAMP produced.
-
Determine the IC_50_ value for this compound's effect on dopamine-inhibited cAMP production.
-
Amphetamine-Induced Hyperlocomotion in Mice
This in vivo model assesses the antipsychotic-like efficacy of this compound.
-
Animals: Male C57BL/6 mice.
-
Apparatus: Open-field locomotor activity chambers equipped with infrared beams to automatically track movement.
-
Procedure:
-
Habituate the mice to the locomotor activity chambers for 30 minutes.
-
Administer this compound (e.g., 30 mg/kg, intraperitoneally) or vehicle.
-
After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 2.5 mg/kg, intraperitoneally) to induce hyperlocomotion.
-
Immediately place the mice back into the activity chambers and record their locomotor activity (total distance traveled) for 60-90 minutes.
-
Compare the locomotor activity of the this compound-treated group to the vehicle-treated group to determine if the compound can reverse amphetamine-induced hyperlocomotion.
-
Rotarod Performance Test
This test is used to evaluate the potential for motor side effects of this compound.
-
Animals: Male C57BL/6 mice.
-
Apparatus: An accelerating rotarod apparatus.
-
Procedure:
-
Train the mice on the rotarod for 2-3 consecutive days. The rod should accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.
-
On the test day, administer this compound (e.g., 30 mg/kg, i.p.), a positive control known to cause motor impairment like haloperidol (e.g., 1 mg/kg, i.p.), or vehicle.
-
At the time of peak brain exposure for the compounds, place the mice on the accelerating rotarod.
-
Record the latency to fall from the rod for each mouse over three consecutive trials.
-
Compare the latency to fall for the this compound-treated group to the vehicle and haloperidol-treated groups to assess for motor deficits.
-
Conclusion
This compound is a powerful research tool for investigating the distinct roles of the G-protein and β-arrestin signaling pathways of the dopamine D2 receptor. Its functional bias presents a promising strategy for the development of novel antipsychotics with a potentially wider therapeutic window and reduced motor side effects. The data and protocols provided in this guide offer a comprehensive resource for scientists and researchers aiming to utilize this compound in their studies of dopamine receptor signaling and drug discovery.
References
The Discovery and Development of BRD5814: A β-Arrestin Biased Dopamine D2 Receptor Antagonist for Schizophrenia Research
An In-depth Technical Guide
This whitepaper details the discovery and preclinical development of BRD5814, a potent and selective antagonist of the dopamine D2 receptor (D2R) with a functional bias towards the β-arrestin signaling pathway. This compound has emerged as a significant tool in schizophrenia research, offering a potential therapeutic advantage by separating antipsychotic efficacy from motoric side effects. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways associated with this compound.
Introduction
Schizophrenia is a complex neuropsychiatric disorder for which current treatments, primarily acting as antagonists at the D2R, are often associated with debilitating extrapyramidal side effects. These side effects are hypothesized to be linked to the blockade of G-protein signaling downstream of D2R. This compound was developed as a functionally biased D2R antagonist, selectively inhibiting the β-arrestin signaling pathway while having a lesser effect on G-protein-mediated pathways. This novel mechanism of action suggests that this compound could provide antipsychotic benefits with a reduced propensity for motor side effects, representing a promising new avenue for therapeutic development.[1][2][3]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Value | Target/Assay |
| Binding Affinity (Ki) | 0.27 µM | Dopamine D2 Receptor (D2R) |
| Functional Activity (EC50) | 0.54 µM | D2R/β-arrestin signaling inhibition |
| Functional Bias | β-arrestin biased antagonist | Selectively diminishes D2R/β-arrestin signaling over D2R/Gαi signaling |
Table 2: In Vivo Characterization of this compound
| Study | Key Finding | Significance |
| PET Imaging | Demonstrated good target engagement in the brain | Confirms brain penetrance and binding to D2R in a living system |
| Amphetamine-Induced Hyperlocomotion | Efficacious in a mouse model of psychosis | Suggests potential antipsychotic activity |
| Rotarod Performance Test | Strongly reduced motoric side effects | Indicates a lower risk of extrapyramidal symptoms compared to unbiased antagonists |
Signaling Pathway and Mechanism of Action
This compound acts as a β-arrestin biased antagonist at the dopamine D2 receptor. Upon activation by dopamine, D2R can signal through two primary pathways: a G-protein (Gαi/o) dependent pathway and a β-arrestin dependent pathway. Traditional antipsychotics antagonize both pathways. This compound is designed to preferentially block the β-arrestin pathway, which is implicated in the therapeutic effects of antipsychotics, while sparing the G-protein pathway, the blockade of which is associated with motor side effects.
Caption: D2R signaling and the biased antagonism of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay for D2R Affinity (Ki)
This assay determines the binding affinity of this compound for the dopamine D2 receptor.
-
Materials:
-
Cell membranes prepared from cells expressing human D2R.
-
Radioligand (e.g., [3H]-spiperone).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
-
Protocol:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the bound from unbound radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Add scintillation fluid to each well and quantify the radioactivity using a scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
-
β-Arrestin Recruitment Assay (EC50)
This cellular assay measures the ability of this compound to antagonize dopamine-induced recruitment of β-arrestin to the D2R.
-
Materials:
-
A cell line co-expressing D2R and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay).
-
Dopamine (agonist).
-
This compound at various concentrations.
-
Cell culture medium and assay buffer.
-
Luminescent plate reader.
-
-
Protocol:
-
Plate the cells in a 96-well plate and incubate.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of dopamine (typically the EC80).
-
Incubate to allow for β-arrestin recruitment.
-
Add the detection reagents according to the assay kit manufacturer's instructions.
-
Measure the luminescent signal, which is proportional to the extent of β-arrestin recruitment.
-
The EC50 value is determined by plotting the inhibition of the dopamine-induced signal against the concentration of this compound.
-
Amphetamine-Induced Hyperlocomotion in Mice
This in vivo model assesses the potential antipsychotic efficacy of this compound.
-
Animals:
-
Male C57BL/6J mice.
-
-
Materials:
-
This compound formulated for intraperitoneal (i.p.) injection.
-
d-Amphetamine formulated for i.p. injection.
-
Open-field activity chambers equipped with photobeams to measure locomotor activity.
-
-
Protocol:
-
Acclimate the mice to the activity chambers for a set period (e.g., 30 minutes).
-
Administer this compound or vehicle via i.p. injection.
-
After a pre-treatment period, administer d-amphetamine to induce hyperlocomotion.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-90 minutes).
-
Compare the locomotor activity of the this compound-treated group to the vehicle-treated group to determine the extent of inhibition of amphetamine-induced hyperactivity.
-
Rotarod Performance Test in Mice
This test evaluates the potential of this compound to induce motor side effects.
-
Animals:
-
Male C57BL/6J mice.
-
-
Materials:
-
This compound formulated for i.p. injection.
-
An accelerating rotarod apparatus.
-
-
Protocol:
-
Train the mice on the rotarod at a constant speed for a few days until they can stay on for a set duration.
-
On the test day, administer this compound or vehicle via i.p. injection.
-
At the time of peak drug effect, place the mice on the rotarod, which is set to accelerate from a low to a high speed over a defined period.
-
Record the latency to fall from the rotating rod for each mouse.
-
A significant decrease in the latency to fall in the drug-treated group compared to the vehicle group indicates motor impairment.
-
Experimental and Developmental Workflow
The discovery and development of this compound followed a logical progression from initial screening to in vivo validation.
Caption: The developmental workflow of this compound.
Conclusion
This compound represents a significant advancement in the development of functionally selective D2R ligands. Its ability to antagonize the β-arrestin pathway while sparing the G-protein pathway provides a compelling rationale for its use as a research tool to dissect the distinct roles of these signaling cascades in both the therapeutic and adverse effects of antipsychotic drugs. The preclinical data for this compound, demonstrating brain penetrance, target engagement, efficacy in a model of psychosis, and a favorable motor side effect profile, underscore the potential of this biased antagonism approach for the development of safer and more effective treatments for schizophrenia. Further investigation into the chronic effects and broader pharmacological profile of this compound and similar compounds is warranted.
References
- 1. Functionally Biased D2R Antagonists: Targeting the β-Arrestin Pathway to Improve Antipsychotic Treatment. | Broad Institute [broadinstitute.org]
- 2. Functionally Biased D2R Antagonists: Targeting the β-Arrestin Pathway to Improve Antipsychotic Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
BRD5814: A Technical Guide to its Effects on G-protein Coupled Receptor Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD5814 is a potent, selective, and highly brain-penetrant antagonist of the Dopamine D2 receptor (D2R). A key characteristic of this compound is its functional bias towards the β-arrestin signaling pathway over the canonical G-protein pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on D2R-mediated signaling, and detailed experimental protocols for its characterization. While extensive data on its primary target is available, a broad selectivity profile against a wider panel of G-protein coupled receptors (GPCRs) is not publicly available at the time of this writing.
Introduction
G-protein coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The Dopamine D2 receptor, a member of the D2-like family of dopamine receptors, is a critical target in the treatment of neuropsychiatric disorders such as schizophrenia. Traditional D2R antagonists block both G-protein-dependent and β-arrestin-dependent signaling pathways. However, it is hypothesized that the therapeutic effects and the undesirable side effects of these drugs may be mediated by these distinct pathways. This compound has emerged as a valuable tool compound for dissecting the differential roles of these pathways, due to its unique β-arrestin bias.
Mechanism of Action: β-Arrestin Biased Antagonism
This compound acts as an antagonist at the Dopamine D2 receptor. Its mechanism is characterized by a strong preference for inhibiting the β-arrestin signaling pathway while having minimal effect on the Gαi-protein signaling pathway. This "functional selectivity" or "biased antagonism" makes it a powerful tool for studying the physiological and pathological roles of β-arrestin-mediated signaling downstream of D2R activation.
Dopamine D2 Receptor Signaling Pathways
The Dopamine D2 receptor, upon activation by its endogenous ligand dopamine, can initiate two major signaling cascades:
-
Gαi-Protein Pathway: This is the canonical signaling pathway for D2-like receptors. Activation of D2R leads to the activation of the inhibitory G-protein, Gαi. This, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is associated with many of the physiological effects of dopamine.
-
β-Arrestin Pathway: Following agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the intracellular domains of the D2R. This recruitment leads to receptor desensitization and internalization, and also initiates a distinct wave of signaling events independent of G-proteins.
This compound selectively inhibits the recruitment of β-arrestin to the D2R without significantly affecting the Gαi-mediated inhibition of cAMP production.
Quantitative Data
The following table summarizes the known quantitative pharmacological data for this compound's interaction with the human Dopamine D2 receptor.
| Parameter | Value | Receptor/Pathway | Reference |
| Ki | 0.27 µM | Dopamine D2 Receptor | [1] |
| EC50 | 0.54 µM | D2R/β-arrestin signaling | [1] |
Signaling Pathway Diagrams
The following diagrams illustrate the differential effects of this compound on the two major signaling pathways of the Dopamine D2 receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro Assays
This assay measures the ability of a compound to promote or inhibit the interaction between the D2 receptor and β-arrestin.
Principle: Enzyme fragment complementation (EFC) assays are commonly used. In this system, the D2 receptor is fused to a small enzyme fragment (the ProLink tag), and β-arrestin is fused to the larger, inactive enzyme fragment (the Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments come into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a detectable signal (e.g., chemiluminescence).
Protocol:
-
Cell Culture: Use a stable cell line co-expressing the D2R-ProLink fusion protein and the β-arrestin-Enzyme Acceptor fusion protein. Culture cells in appropriate media and conditions until they reach optimal confluency for plating.
-
Cell Plating: Seed the cells into 384-well white, solid-bottom assay plates at a density optimized for the assay. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound and a known D2R agonist (e.g., quinpirole) in assay buffer.
-
Assay Procedure (Antagonist Mode): a. Add diluted this compound to the assay plates and incubate for a pre-determined time to allow for compound binding. b. Add the D2R agonist at a concentration that elicits a submaximal response (e.g., EC80). c. Incubate for a specified period to allow for β-arrestin recruitment.
-
Signal Detection: Add the EFC substrate and detection reagents to the plates. Incubate in the dark and then measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the concentration of this compound to determine its IC50 for the inhibition of agonist-induced β-arrestin recruitment.
This assay determines the effect of a compound on the Gαi-mediated inhibition of adenylyl cyclase.
Principle: The intracellular concentration of cyclic AMP (cAMP) is measured. In cells expressing a Gαi-coupled receptor like D2R, activation of the receptor by an agonist will decrease cAMP levels. Forskolin, an activator of adenylyl cyclase, is often used to stimulate a basal level of cAMP production, against which the inhibitory effect of the D2R agonist can be measured.
Protocol:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the D2 receptor.
-
Cell Plating: Seed cells into 96-well or 384-well assay plates and grow to confluency.
-
Compound Treatment: a. Pre-treat cells with various concentrations of this compound. b. Add a D2R agonist (e.g., quinpirole) in the presence of a fixed concentration of forskolin. c. Incubate for a specified time to allow for modulation of cAMP levels.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: Quantify the cAMP levels for each treatment condition. Determine the effect of this compound on the agonist-induced inhibition of forskolin-stimulated cAMP production.
In Vivo Assays
This is a widely used behavioral model to assess the antipsychotic-like potential of a compound.
Principle: Amphetamine induces the release of dopamine in the brain, leading to a significant increase in locomotor activity. Antipsychotic drugs that block D2 receptors can attenuate this hyperlocomotion.
Protocol:
-
Animals: Use adult male mice (e.g., C57BL/6J). Acclimate the animals to the housing facility and the testing room.
-
Habituation: On the day of the experiment, place the mice individually into open-field arenas and allow them to habituate for a period (e.g., 30-60 minutes).
-
Drug Administration: a. Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection). b. After a pre-determined pretreatment time, administer amphetamine (e.g., 2-5 mg/kg, i.p.) to all animals except for a vehicle-control group.
-
Locomotor Activity Recording: Immediately after amphetamine injection, place the mice back into the open-field arenas and record their locomotor activity for a set duration (e.g., 60-90 minutes) using an automated activity monitoring system.
-
Data Analysis: Quantify the total distance traveled or the number of beam breaks. Compare the locomotor activity of the this compound-treated group to the vehicle-treated group to determine if this compound can reduce amphetamine-induced hyperlocomotion.
This test is used to evaluate motor coordination, balance, and the potential for motor side effects of a drug.
Principle: Mice are placed on a rotating rod. The latency to fall from the rod is measured as the speed of the rod gradually increases. Drugs that cause motor impairment will reduce the time the animals are able to stay on the rod.
Protocol:
-
Animals and Apparatus: Use the same cohort of mice as in the hyperlocomotion test if desired, or a separate cohort. The rotarod apparatus consists of a textured rod that rotates at an accelerating speed.
-
Training: Prior to the test day, train the mice on the rotarod for one or more days. This involves placing them on the rod at a constant low speed and then with accelerating speeds for a few trials each day.
-
Testing: a. Administer this compound or vehicle. b. At the time of expected peak drug effect, place the mouse on the rotarod. c. Start the rotation, which accelerates from a low speed to a high speed over a set period (e.g., 4 to 40 rpm over 5 minutes). d. Record the latency to fall for each mouse. Conduct multiple trials with an appropriate inter-trial interval.
-
Data Analysis: Compare the average latency to fall between the this compound-treated and vehicle-treated groups. A lack of significant difference suggests that the compound does not induce motor side effects at the tested dose.
Experimental Workflow Diagram
Conclusion
This compound is a critical pharmacological tool for investigating the distinct roles of the G-protein and β-arrestin signaling pathways downstream of the Dopamine D2 receptor. Its demonstrated β-arrestin biased antagonism, coupled with its brain penetrance, makes it particularly valuable for in vivo studies aimed at understanding the therapeutic potential and side-effect profiles of modulating these pathways in the central nervous system. Further studies to elucidate its selectivity against a broad range of GPCRs would provide a more complete understanding of its pharmacological profile and its utility as a specific probe for D2R/β-arrestin signaling.
References
The Role of BRD5814 in Modulating β-Arrestin Recruitment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BRD5814, a selective β-arrestin biased antagonist of the Dopamine D2 Receptor (D2R). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its mechanism of action, quantitative data, and the experimental protocols necessary to investigate its effects on β-arrestin recruitment.
Introduction to this compound and Biased Signaling
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that mediate a wide array of physiological responses. Upon activation by an agonist, GPCRs can signal through two primary pathways: the canonical G protein-dependent pathway and the β-arrestin-mediated pathway. Traditionally, the β-arrestin pathway was associated with receptor desensitization and internalization. However, it is now understood to be an independent signaling cascade with distinct downstream effects.
The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to preferentially activate one of these pathways over the other. This has significant implications for drug development, as it opens the possibility of designing drugs that selectively engage therapeutic pathways while avoiding those that cause adverse effects.
This compound has emerged as a key tool compound for studying the therapeutic potential of β-arrestin biased antagonism at the D2R.[1][2] It has been shown to have antipsychotic efficacy in preclinical models with a reduction in the motoric side effects typically associated with D2R antagonists that block both G protein and β-arrestin signaling.[1][3][4] this compound strongly diminishes D2R/β-arrestin signaling without significantly affecting D2R/Gαi signaling.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters reported for this compound, providing a snapshot of its potency and selectivity for the β-arrestin pathway at the D2R.
| Parameter | Value | Description | Pathway Assessed |
| Ki | 0.27 µM | Inhibitor constant, indicating the binding affinity of this compound to the Dopamine D2 Receptor. | Receptor Binding |
| EC50 | 0.54 µM | Half maximal effective concentration for the diminishment of D2R/β-arrestin signaling. | β-Arrestin Recruitment |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the canonical GPCR signaling pathway, the mechanism of β-arrestin recruitment, and the modulatory role of a β-arrestin biased antagonist like this compound.
References
- 1. Functionally Biased D2R Antagonists: Targeting the β-Arrestin Pathway to Improve Antipsychotic Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Functionally Biased D2R Antagonists: Targeting the βâArrestin Pathway to Improve Antipsychotic Treatment - ACS Chemical Biology - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Functionally Biased D2R Antagonists: Targeting the β-Arrestin Pathway to Improve Antipsychotic Treatment. | Broad Institute [broadinstitute.org]
The Structural Enigma of BRD5814: A Technical Guide to Understanding its Biased Antagonism at the D2 Dopamine Receptor
For Immediate Release
This technical guide provides a comprehensive overview of the structural biology concerning the binding of BRD5814, a potent and selective β-arrestin biased antagonist, to the D2 dopamine receptor (D2R). This document is intended for researchers, scientists, and drug development professionals engaged in the study of G-protein coupled receptors (GPCRs) and the development of novel therapeutics for neuropsychiatric disorders.
While a definitive high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of the this compound-D2R complex is not yet publicly available, this guide synthesizes current knowledge from existing D2R structures, functional data for this compound, and established experimental protocols to provide a robust framework for understanding this crucial interaction.
Introduction to this compound and D2R Signaling
The D2 dopamine receptor is a key target for antipsychotic medications.[1] Conventional antipsychotics typically antagonize both G-protein dependent (Gαi/o) and G-protein independent (β-arrestin) signaling pathways of the D2R.[1] It is hypothesized that the therapeutic effects of these drugs are mediated through the β-arrestin pathway, while the undesirable motor side effects are linked to G-protein pathway antagonism.[1]
This compound has emerged as a significant research compound due to its nature as a β-arrestin biased D2R antagonist.[1] It preferentially blocks the β-arrestin signaling pathway, which may lead to a new generation of antipsychotics with improved side-effect profiles.[1] this compound is also noted for its high brain penetrance, a critical characteristic for centrally acting drugs.[1][2]
D2R Signaling Pathways
The D2R, upon activation by an agonist, can signal through two primary pathways. The canonical G-protein pathway involves the coupling of Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). The non-canonical pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and the initiation of distinct downstream signaling cascades. Biased ligands like this compound selectively modulate one of these pathways over the other.
References
BRD5814: A β-Arrestin Biased Dopamine D2 Receptor Antagonist with Potential to Mitigate Extrapyramidal Side Effects
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Extrapyramidal side effects (EPS) remain a significant limitation of classical antipsychotic medications, which primarily function as antagonists of the dopamine D2 receptor (D2R). These motoric adverse effects, including parkinsonism, dystonia, and akathisia, are linked to the blockade of G-protein signaling pathways downstream of the D2R. A promising therapeutic strategy involves the development of functionally selective or "biased" ligands that preferentially antagonize the β-arrestin signaling pathway over the G-protein pathway. This document provides an in-depth technical overview of BRD5814, a novel β-arrestin biased D2R antagonist, and explores its potential to offer antipsychotic efficacy with a reduced propensity for EPS. We will detail its mechanism of action, summarize key preclinical data, and provide comprehensive experimental protocols for the assays used in its characterization.
Introduction: The Challenge of Extrapyramidal Side Effects
The dopamine D2 receptor is a class A G-protein coupled receptor (GPCR) that plays a central role in the pathophysiology of schizophrenia and is the primary target for all currently approved antipsychotic drugs. Upon activation by dopamine, the D2R engages two principal intracellular signaling cascades: the Gαi/o-protein pathway, which leads to the inhibition of adenylyl cyclase and modulation of ion channels, and the β-arrestin pathway, which is involved in receptor desensitization, internalization, and G-protein independent signaling.
Antipsychotic efficacy is largely attributed to the blockade of D2R signaling in the mesolimbic pathway. However, the concurrent blockade of D2R-G-protein signaling in the nigrostriatal pathway is strongly associated with the emergence of debilitating extrapyramidal side effects.[1] The development of biased D2R antagonists that selectively inhibit the β-arrestin pathway while sparing G-protein signaling presents a novel approach to separate antipsychotic effects from motor side effects.
This compound: A Novel β-Arrestin Biased D2R Antagonist
This compound is a recently identified small molecule that demonstrates significant bias as an antagonist of the D2R-β-arrestin pathway, with minimal impact on the D2R-Gαi signaling cascade.[2] This functional selectivity offers the potential for a wider therapeutic window compared to traditional antipsychotics.
Mechanism of Action
This compound acts as a potent and selective antagonist at the dopamine D2 receptor. Its key characteristic is its biased antagonism, meaning it preferentially blocks the signaling pathway mediated by β-arrestin recruitment to the D2R, while having a much weaker effect on the G-protein mediated pathway. This selective inhibition is hypothesized to be the basis for its reduced motoric side effect profile observed in preclinical models.
Preclinical Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Description |
| D2R β-Arrestin Recruitment (EC50) | 0.54 µM | Concentration for 50% maximal inhibition of β-arrestin recruitment.[2] |
| D2R Gαi Signaling | No effect | Did not significantly affect D2R/Gαi signaling.[2] |
| D2R Binding Affinity (Ki) | 0.27 µM | Dissociation constant for binding to the dopamine D2 receptor.[2] |
Table 2: In Vivo Preclinical Efficacy and Side Effect Profile of this compound
| Animal Model | Endpoint | Results |
| Amphetamine-Induced Hyperlocomotion | Reversal of hyperlocomotion | This compound demonstrated efficacy in this model of psychosis.[2] |
| Rotarod Performance Test | Motor coordination and balance | This compound showed strongly reduced motoric side effects compared to traditional antipsychotics.[2] |
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathways
The following diagram illustrates the two major signaling pathways downstream of the dopamine D2 receptor and the proposed mechanism of action for this compound.
Caption: Dopamine D2 receptor signaling and the targeted action of this compound.
Experimental Workflow for Preclinical Evaluation
The diagram below outlines the typical experimental workflow for evaluating novel D2R antagonists like this compound.
Caption: General experimental workflow for preclinical assessment of D2R antagonists.
Detailed Experimental Protocols
Tango β-Arrestin Recruitment Assay
This assay is used to quantify the ability of a compound to block dopamine-induced β-arrestin recruitment to the D2R.
-
Cell Line: U2OS cells stably co-expressing the human dopamine D2 receptor fused to a C-terminal TEV protease cleavage site followed by the tTA transcription factor, and a β-arrestin-TEV protease fusion protein. A separate β-lactamase reporter gene under the control of a tTA-responsive promoter is also present.
-
Principle: Upon dopamine-mediated activation of the D2R, the β-arrestin-TEV protease is recruited to the receptor, leading to the cleavage and release of the tTA transcription factor. The tTA then translocates to the nucleus and activates the expression of the β-lactamase reporter. The activity of β-lactamase is measured using a FRET-based substrate.
-
Protocol:
-
Seed the engineered U2OS cells in 384-well plates and incubate overnight.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with a fixed concentration of dopamine (typically EC80) for 5 hours.
-
Add the β-lactamase substrate and incubate for 2 hours at room temperature.
-
Measure the fluorescence at 460 nm and 530 nm to determine the FRET ratio.
-
Calculate the percent inhibition of the dopamine response for each concentration of this compound and determine the EC50 value.
-
Gαi Signaling Assay (cAMP Measurement)
This assay measures the ability of a compound to antagonize the dopamine-induced inhibition of cAMP production.
-
Cell Line: CHO-K1 cells stably expressing the human dopamine D2 receptor.
-
Principle: The D2R couples to the Gαi protein, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Forskolin is used to stimulate adenylyl cyclase and increase basal cAMP levels, allowing for the measurement of inhibition by D2R activation.
-
Protocol:
-
Plate the CHO-K1-D2R cells in a 384-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 30 minutes in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a mixture of a fixed concentration of dopamine (typically EC80) and forskolin for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Determine the percent antagonism of the dopamine-induced decrease in cAMP for each concentration of this compound.
-
Amphetamine-Induced Hyperlocomotion in Mice
This is a widely used preclinical model to assess the antipsychotic-like potential of a compound.[3]
-
Animals: Male C57BL/6 mice.
-
Apparatus: Open-field arenas equipped with infrared beams to automatically track locomotor activity.
-
Protocol:
-
Habituate the mice to the open-field arenas for 30-60 minutes.
-
Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 2-5 mg/kg, intraperitoneal) to induce hyperlocomotion.
-
Immediately place the mice back into the open-field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Analyze the data to determine if this compound significantly reduces the amphetamine-induced increase in locomotor activity compared to the vehicle-treated group.
-
Rotarod Performance Test in Mice
This test is used to evaluate motor coordination, balance, and the potential for a compound to induce motor impairments, which can be indicative of EPS liability.[4]
-
Animals: Male C57BL/6 mice.
-
Apparatus: An accelerating rotarod apparatus, consisting of a rotating rod that gradually increases in speed.
-
Protocol:
-
Train the mice on the rotarod for 2-3 consecutive days prior to the test day. Training typically involves placing the mice on the rod at a constant low speed and then in accelerating trials until a stable baseline performance is achieved.
-
On the test day, administer this compound, a positive control known to induce motor deficits (e.g., haloperidol), or vehicle.
-
At the time of peak drug effect (determined from pharmacokinetic studies), place the mice on the accelerating rotarod.
-
Record the latency to fall from the rod for each mouse over several trials.
-
Compare the latency to fall between the different treatment groups to assess the motor-impairing effects of this compound.
-
Conclusion and Future Directions
This compound represents a significant advancement in the pursuit of safer antipsychotic medications. Its unique mechanism of action as a β-arrestin biased D2R antagonist has been shown in preclinical studies to effectively reduce psychosis-like behaviors with a markedly improved motor side effect profile. The data presented in this guide provide a strong rationale for the continued investigation of this compound and other biased D2R ligands as a promising therapeutic strategy for schizophrenia and other psychotic disorders.
Further research is warranted to fully elucidate the long-term efficacy and safety of this compound, including its potential effects on other D2R-mediated functions. Clinical trials will be the ultimate determinant of its therapeutic utility in patients. The detailed protocols provided herein should serve as a valuable resource for researchers in the field to further explore this and other novel biased GPCR ligands.
References
- 1. Battery of behavioral tests in mice that models age-associated changes in human motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. b-neuro.com [b-neuro.com]
- 4. A revised rotarod procedure for measuring the effect of antinociceptive drugs on motor function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Antipsychotic Era: A Technical Deep Dive into BRD5814 and Biased D2R Antagonism
For Immediate Release
CAMBRIDGE, MA – In the relentless pursuit of safer and more effective treatments for schizophrenia, a novel compound, BRD5814, is illuminating a promising new path. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, a pioneering β-arrestin biased antagonist of the dopamine D2 receptor (D2R). By selectively targeting one of the two major signaling pathways of the D2R, this compound holds the potential to revolutionize antipsychotic therapy, offering the prospect of potent efficacy with a significantly reduced burden of motor side effects that plague current treatments.
This document delves into the core mechanism of this compound, presenting a wealth of quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. It serves as a critical resource for understanding the therapeutic promise of biased D2R antagonism and for guiding future research and development in this exciting field.
Core Concept: The D2 Receptor Signaling Dichotomy
The dopamine D2 receptor, a primary target for all current antipsychotic medications, orchestrates its cellular effects through two principal signaling cascades: a G-protein dependent pathway (primarily Gαi/o) and a G-protein independent pathway mediated by β-arrestin.[1][2] Traditional antipsychotics indiscriminately block both pathways. While this dual antagonism is effective in mitigating the positive symptoms of schizophrenia, the blockade of the G-protein pathway is strongly associated with the debilitating extrapyramidal side effects (EPS), including parkinsonism and tardive dyskinesia.[1][2]
Recent groundbreaking research has begun to unravel the distinct contributions of these pathways, suggesting that the therapeutic efficacy of antipsychotics may be largely driven by the blockade of β-arrestin signaling.[1][2] This seminal discovery has paved the way for the development of "biased" ligands, molecules exquisitely designed to selectively modulate one pathway over the other. This compound emerges as a frontrunner in this new class of therapeutics, engineered to preferentially antagonize the D2R/β-arrestin interaction while leaving the G-protein signaling pathway relatively untouched.[1][3] This biased antagonism is the cornerstone of its potential to uncouple antipsychotic efficacy from motor side effects.
Quantitative Profile of this compound: A Comparative Analysis
The unique pharmacological profile of this compound is best understood through a quantitative comparison with a traditional, unbiased antagonist such as haloperidol. The following tables summarize the key in vitro and in vivo data, highlighting the biased nature of this compound.
Table 1: In Vitro Pharmacological Profile of this compound vs. Haloperidol at the D2 Receptor
| Parameter | This compound | Haloperidol | Assay Type | Significance |
| Binding Affinity (Ki, nM) | 270[3] | 0.89 - 1.3[4] | Radioligand Binding ([3H]spiperone) | Demonstrates target engagement. |
| β-Arrestin Signaling (IC50, µM) | 0.54[3] | Potent Antagonist | β-Arrestin Recruitment (Tango) | Highlights potent antagonism of the desired therapeutic pathway. |
| G-Protein Signaling (cAMP) | No significant effect | Potent Antagonist | cAMP Accumulation | Illustrates the G-protein sparing mechanism of this compound. |
Table 2: In Vivo Efficacy and Side Effect Profile of this compound vs. Haloperidol
| Parameter | This compound | Haloperidol | Animal Model | Significance |
| Efficacy (Effective Dose) | Effective in reducing hyperlocomotion | Effective in reducing hyperlocomotion | Amphetamine-Induced Hyperlocomotion (Mouse) | Demonstrates antipsychotic-like activity. |
| Motor Side Effects (Dose) | Reduced motoric side effects | Induces significant catalepsy | Rotarod Performance Test (Mouse) | Highlights the improved safety profile of this compound. |
Deciphering the Mechanism: Key Experimental Protocols
To facilitate the replication and further exploration of this compound's unique properties, this section provides detailed methodologies for the cornerstone experiments cited in this guide.
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of a compound for the D2 receptor.
-
Membrane Preparation:
-
Homogenize frozen tissue or cells expressing D2R in cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge at 1,000 x g for 3 minutes to remove large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a buffer containing 10% sucrose and store at -80°C.
-
On the day of the assay, thaw and resuspend the membrane pellet in the final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well plate, add 150 µL of the membrane preparation, 50 µL of the test compound (this compound or haloperidol at various concentrations), and 50 µL of [3H]spiperone (a radiolabeled D2R ligand) solution.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
β-Arrestin Recruitment Assay (Tango Assay)
This assay measures the ability of a compound to block agonist-induced recruitment of β-arrestin to the D2 receptor.
-
Cell Culture and Transfection:
-
Use a suitable cell line, such as HTLA cells, which are engineered for the Tango assay.
-
Transfect the cells with a construct encoding the D2 receptor fused to a transcription factor, along with a β-arrestin-protease fusion construct.
-
-
Assay Procedure:
-
Plate the transfected cells in a 384-well plate and incubate overnight.
-
Treat the cells with varying concentrations of the antagonist (this compound or haloperidol) for a specified pre-incubation period.
-
Add a D2R agonist (e.g., quinpirole) to stimulate β-arrestin recruitment.
-
Incubate for a further period (typically 16-24 hours) to allow for reporter gene expression (luciferase).
-
Add a luciferase substrate and measure the resulting luminescence.
-
-
Data Analysis:
-
Normalize the luminescence signal to control wells.
-
Plot the antagonist concentration versus the inhibition of the agonist-induced signal to determine the IC50 value.[5]
-
G-Protein Signaling Assay (cAMP Accumulation Assay)
This assay assesses the impact of a compound on the Gαi/o-mediated inhibition of adenylyl cyclase.
-
Cell Culture:
-
Use a cell line stably expressing the D2 receptor, such as CHO or HEK293 cells.
-
-
Assay Procedure:
-
Plate the cells in a suitable microplate.
-
Pre-treat the cells with varying concentrations of the antagonist (this compound or haloperidol).
-
Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
Simultaneously, add a D2R agonist to activate the Gαi/o pathway, which will inhibit cAMP production.
-
After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis:
-
Determine the ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Calculate the IC50 value for the antagonist.
-
In Vivo Amphetamine-Induced Hyperlocomotion
This behavioral model is a widely accepted screen for antipsychotic activity.
-
Animals:
-
Use male C57BL/6 mice.
-
Habituate the animals to the testing environment for several days prior to the experiment.
-
-
Procedure:
-
On the test day, administer the test compound (this compound or haloperidol) or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
After a pre-treatment period, place the mice individually into open-field arenas equipped with automated activity monitoring systems.
-
Record baseline locomotor activity for a set period (e.g., 30 minutes).
-
Administer amphetamine (e.g., 2.5-5 mg/kg, i.p.) to induce hyperlocomotion.
-
Record locomotor activity for a subsequent period (e.g., 60-90 minutes).
-
-
Data Analysis:
In Vivo Rotarod Test for Motor Side Effects
This test assesses motor coordination and balance, providing a measure of potential extrapyramidal side effects.
-
Apparatus:
-
Use an accelerating rotarod apparatus.
-
-
Procedure:
-
Train the mice on the rotarod for several days to establish a stable baseline performance.
-
On the test day, administer the test compound (this compound or haloperidol) or vehicle.
-
At various time points after drug administration, place the mice on the rotating rod, which gradually accelerates.
-
Record the latency to fall from the rod.
-
-
Data Analysis:
-
Compare the latency to fall for the drug-treated groups to the vehicle-treated group. A significant decrease in latency indicates motor impairment.
-
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
The Future of Antipsychotic Treatment
The development of biased D2R antagonists like this compound represents a paradigm shift in the treatment of schizophrenia. By moving beyond the "one-size-fits-all" approach of traditional antipsychotics and embracing the complexity of D2R signaling, we are poised to usher in a new generation of therapies that are not only effective but also significantly safer. The data and protocols presented in this guide are intended to empower the scientific community to build upon this foundation, accelerating the journey of these promising compounds from the laboratory to the clinic. The therapeutic potential of biased D2R antagonism is immense, offering hope for millions of individuals living with schizophrenia for a future with fewer side effects and improved quality of life.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tango GPCR Assay System | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. PET Radiotracers for Imaging the Proliferative Status of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BRD5814 in In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRD5814 is a potent and selective antagonist of the dopamine D2 receptor (D2R) that exhibits a functional bias towards the β-arrestin signaling pathway.[1] Unlike conventional D2R antagonists that block both G protein-dependent and β-arrestin-dependent signaling, this compound preferentially inhibits the interaction of D2R with β-arrestin without significantly affecting Gαi-mediated pathways.[1] This unique mechanism of action makes this compound a valuable tool for dissecting the distinct roles of these two signaling cascades in various physiological and pathological processes, particularly in the context of neuropsychiatric disorders such as schizophrenia.[2]
These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments to characterize its efficacy and mechanism of action.
Data Presentation
The following table summarizes the key quantitative parameters of this compound based on available data for β-arrestin biased D2R antagonists.
| Parameter | Value | Cell Line | Assay | Reference |
| Ki | 0.27 µM | Not specified | Radioligand Binding | [1] |
| EC50 (β-arrestin signaling) | 0.54 µM | Not specified | D2R/β-arrestin interaction | [1] |
| Effect on Gαi signaling | No significant effect | Not specified | cAMP accumulation | [1] |
Signaling Pathway Diagram
The following diagram illustrates the biased antagonism of the dopamine D2 receptor by this compound.
Caption: this compound selectively blocks dopamine-induced β-arrestin signaling at the D2R.
Experimental Protocols
The following are detailed protocols for common in vitro experiments to assess the activity of this compound.
Protocol 1: Preparation of this compound Stock Solution
For research use, this compound is typically supplied as a solid powder.[3]
-
Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, for example, 10 mM.[3] Ensure the powder is completely dissolved.
-
Storage: Store the stock solution at -20°C for long-term use (months to years) or at 4°C for short-term use (days to weeks).[3]
-
Working Dilutions: On the day of the experiment, prepare fresh dilutions of the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: β-Arrestin Recruitment Assay (BRET)
This protocol is designed to measure the ability of this compound to antagonize dopamine-induced recruitment of β-arrestin 2 to the D2 receptor using Bioluminescence Resonance Energy Transfer (BRET). HEK293 cells are a common choice for this assay.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmids encoding D2R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
-
Transfection reagent
-
BRET substrate (e.g., coelenterazine h)
-
Dopamine
-
This compound
-
96-well white, clear-bottom cell culture plates
-
BRET-compatible plate reader
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Transfection: Co-transfect the cells with the D2R-Rluc and β-arrestin 2-YFP plasmids according to the manufacturer's protocol for the transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of dopamine (typically at its EC80 for β-arrestin recruitment) to the wells.
-
-
BRET Measurement:
-
Add the BRET substrate to each well.
-
Immediately measure the light emission at the wavelengths corresponding to the BRET donor and acceptor using a BRET-compatible plate reader.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of this compound to determine the IC50 value for the inhibition of dopamine-induced β-arrestin recruitment.
Protocol 3: cAMP Accumulation Assay
This assay determines the effect of this compound on the Gαi-mediated signaling pathway by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK293 cells stably or transiently expressing the D2 receptor
-
Cell culture medium
-
Forskolin (an adenylyl cyclase activator)
-
Dopamine
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed D2R-expressing HEK293 cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Treatment:
-
Pre-treat the cells with different concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of dopamine to the wells.
-
Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
After the desired incubation time (typically 15-30 minutes), lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen assay kit.
-
-
Data Analysis: Dopamine, acting through the Gαi-coupled D2R, will inhibit forskolin-induced cAMP accumulation. Determine if this compound can reverse this inhibition. Plot the cAMP levels against the this compound concentration to assess its effect on Gαi signaling.
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for characterizing this compound in cell culture.
Caption: General workflow for in vitro characterization of this compound.
References
Application Notes and Protocols for β-arrestin Recruitment Assay Using BRD5814
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are prominent drug targets. Traditionally, GPCR signaling was thought to be solely mediated by G proteins. However, it is now well-established that β-arrestins play a crucial role in a separate G protein-independent signaling pathway, as well as in receptor desensitization and internalization. The discovery of "biased ligands," which preferentially activate either the G protein or β-arrestin pathway, has opened new avenues for designing safer and more effective therapeutics.
BRD5814 is a potent and selective β-arrestin biased antagonist of the dopamine D2 receptor (D2R).[1][2] This means it specifically inhibits the β-arrestin-mediated signaling cascade downstream of D2R activation without significantly affecting the G protein-mediated pathway.[1] This makes this compound a valuable research tool for dissecting the distinct roles of β-arrestin signaling in dopamine physiology and pathophysiology, and it serves as a lead compound for the development of novel antipsychotics with potentially fewer side effects.
This document provides a detailed protocol for a β-arrestin recruitment assay to characterize the antagonist activity of this compound on the human D2 receptor, primarily based on the widely used DiscoverX PathHunter® β-arrestin assay technology.[3][4][5][6][7][8][9]
Signaling Pathway of D2R and β-arrestin Recruitment
Upon activation by an agonist, the D2R undergoes a conformational change, leading to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin. The recruitment of β-arrestin to the receptor sterically hinders its interaction with G proteins, leading to the desensitization of G protein signaling. Furthermore, β-arrestin acts as a scaffold protein, initiating a distinct wave of downstream signaling events and mediating receptor internalization. This compound, as a β-arrestin biased antagonist, prevents the recruitment of β-arrestin to the activated D2R.
Caption: D2R Signaling and this compound Inhibition.
Quantitative Data Summary
The following table summarizes the reported antagonist activity of this compound in a D2R β-arrestin recruitment assay.
| Compound | Target | Assay Type | Agonist | Agonist Concentration | Antagonist Parameter | Value (µM) | Reference |
| This compound | Human D2R | β-arrestin recruitment | Dopamine | Not specified | Ki | 0.27 | [1] |
| This compound | Human D2R | β-arrestin recruitment | Dopamine | Not specified | EC50 (inhibition) | 0.54 | [1] |
Note: A comprehensive public dataset with detailed experimental conditions (e.g., specific agonist concentration, statistical analysis) was not available in the conducted search. The data presented is based on reported values from supplier datasheets referencing a primary publication.
Experimental Protocol: β-arrestin Recruitment Assay (Antagonist Mode)
This protocol is adapted from the DiscoverX PathHunter® β-arrestin assay for characterizing the antagonist activity of this compound at the human D2 dopamine receptor.
Materials and Reagents
-
Cell Line: PathHunter® CHO-K1 Human DRD2 β-arrestin 2 cells (e.g., from DiscoverX)
-
This compound: (MedChemExpress, ProbeChem, etc.)
-
D2R Agonist: Dopamine or a specific D2R agonist (e.g., quinpirole)
-
Cell Culture Medium: F-12 medium supplemented with 10% FBS, 1% penicillin/streptomycin, and appropriate selection antibiotics (e.g., G418).
-
Assay Buffer: As recommended by the assay kit manufacturer (e.g., HBSS with 20 mM HEPES).
-
Detection Reagents: PathHunter® Detection Reagents (DiscoverX)
-
Assay Plates: White, solid-bottom 96-well or 384-well cell culture plates.
-
Luminometer: Plate reader capable of measuring chemiluminescence.
Experimental Workflow Diagram
Caption: β-arrestin Recruitment Assay Workflow.
Step-by-Step Procedure
Day 1: Cell Plating
-
Culture the PathHunter® D2R β-arrestin cells according to the supplier's instructions until they reach approximately 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation buffer.
-
Resuspend the cells in fresh, pre-warmed cell culture medium and perform a cell count.
-
Dilute the cells to the recommended seeding density (e.g., 5,000-10,000 cells/well for a 384-well plate) in the appropriate volume of medium.
-
Dispense the cell suspension into the wells of a white, solid-bottom assay plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
Day 2: Assay Performance
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in assay buffer to create a concentration range that will span the expected IC50 (e.g., from 100 µM to 1 nM). Prepare a vehicle control (assay buffer with the same final DMSO concentration as the compound dilutions).
-
-
Agonist Preparation:
-
Prepare a stock solution of the D2R agonist (e.g., dopamine) in an appropriate solvent.
-
Dilute the agonist in assay buffer to a concentration that elicits an 80% maximal response (EC80). This value should be determined from a prior agonist dose-response experiment.
-
-
Antagonist Addition and Pre-incubation:
-
Carefully remove the cell culture medium from the assay plate.
-
Add the prepared this compound dilutions and the vehicle control to the respective wells.
-
Pre-incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add the prepared EC80 concentration of the D2R agonist to all wells except for the "no agonist" control wells (which should receive only assay buffer).
-
Incubate the plate for 90 minutes at 37°C to allow for β-arrestin recruitment.
-
-
Signal Detection:
-
Equilibrate the plate and the PathHunter® detection reagents to room temperature.
-
Prepare the detection reagent solution according to the manufacturer's protocol.
-
Add the detection reagent solution to each well of the assay plate.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the chemiluminescent signal from each well using a plate luminometer.
-
Data Analysis
-
Normalization:
-
The "no agonist" control wells represent 0% activity (or 100% inhibition).
-
The "vehicle + agonist" control wells represent 100% activity (or 0% inhibition).
-
Normalize the data from the this compound-treated wells as a percentage of inhibition relative to these controls.
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_no_agonist) / (Signal_agonist_only - Signal_no_agonist))
-
-
Curve Fitting:
-
Plot the normalized % inhibition values against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model with a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that produces a 50% inhibition of the agonist-induced β-arrestin recruitment.
-
Conclusion
The β-arrestin recruitment assay is a robust method for characterizing the activity of biased ligands like this compound.[6] This protocol provides a framework for researchers to investigate the specific inhibitory effects of this compound on the D2R-mediated β-arrestin signaling pathway. Such studies are essential for advancing our understanding of dopamine receptor pharmacology and for the development of next-generation therapeutics for neuropsychiatric disorders.
References
- 1. This compound |CAS:1953181-29-7 Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPCR β-Arrestin Product Solutions [discoverx.com]
- 9. researchgate.net [researchgate.net]
Application Note: Western Blot Analysis of Neuronal Cells Treated with BRD5814, a Novel BET Inhibitor
Introduction
BRD5814 is a novel small molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical epigenetic readers that regulate gene transcription. In the central nervous system, BET proteins like Brd4 are known to play a key role in activity-dependent gene expression, synaptic plasticity, and memory formation.[1] Misregulation of these transcriptional programs is implicated in various neurological disorders. This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on key neuronal protein expression.
Western blotting is an indispensable technique for quantifying changes in protein levels in response to pharmacological treatment.[2][3] This document outlines the procedures for treating cultured neuronal cells with this compound, preparing cell lysates, and performing immunoblotting to detect changes in target proteins. The target proteins selected are based on the known function of BET inhibitors and include markers for neuronal activity (c-Fos, Arc), synaptic integrity (PSD-95), and neurotrophic signaling (BDNF).
Experimental Workflow
The overall experimental process for analyzing the effect of this compound on neuronal cells via Western blot is summarized below.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing Western blot analysis on primary neuronal cultures treated with this compound.
1. Neuronal Cell Culture and Treatment
-
Isolate primary cortical or hippocampal neurons from embryonic rat pups (E17-E18) and plate them on poly-D-lysine-coated 6-well plates.[4]
-
Culture neurons in Neurobasal medium supplemented with B27 under standard conditions (37°C, 5% CO₂).
-
At 7-10 days in vitro (DIV), prepare stock solutions of this compound in DMSO.
-
Treat the neuronal cultures by adding fresh media containing the desired final concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).
2. Protein Extraction and Quantification
-
Aspirate the culture medium and gently wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).[2]
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[4][5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubate on ice for 20 minutes, vortexing briefly every 5 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.[5]
3. SDS-PAGE and Electrotransfer
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample and heat at 95-100°C for 5 minutes to denature the proteins.[2][5]
-
Load the denatured protein samples onto a 4-12% SDS-PAGE gel. Include a protein ladder to determine molecular weights.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[3][5]
4. Immunodetection
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[2][3]
-
Incubate the membrane with the primary antibody (e.g., anti-c-Fos, anti-PSD-95, anti-BDNF, or anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle shaking.[2]
-
Wash the membrane three times for 10 minutes each with TBST.[5]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[5]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply Enhanced Chemiluminescence (ECL) reagent to the membrane and capture the signal using a chemiluminescence imaging system.[5]
5. Data Analysis
-
Use imaging software to measure the band intensity for each protein of interest and the corresponding loading control (e.g., GAPDH or β-Actin).
-
Normalize the intensity of the target protein band to the intensity of the loading control band for each sample.
-
Express the data as a fold change relative to the vehicle-treated control group.
Hypothesized Signaling Pathway and Mechanism of Action
This compound, as a BET inhibitor, is hypothesized to prevent the binding of BET proteins (like Brd4) to acetylated histones at the promoters and enhancers of activity-dependent genes. This action disrupts the recruitment of the transcriptional machinery, leading to a reduction in gene expression.
Caption: Hypothesized mechanism of this compound action.
Data Presentation
Quantitative data from Western blot experiments should be organized to clearly display the effects of this compound. The following table presents hypothetical results from a dose-response study.
Table 1: Effect of this compound on Neuronal Protein Expression
| Treatment | Concentration (µM) | c-Fos (Fold Change vs. Vehicle) | PSD-95 (Fold Change vs. Vehicle) | BDNF (Fold Change vs. Vehicle) |
| Vehicle | 0 (DMSO) | 1.00 ± 0.08 | 1.00 ± 0.11 | 1.00 ± 0.09 |
| This compound | 0.1 | 0.85 ± 0.10 | 0.98 ± 0.12 | 0.95 ± 0.10 |
| This compound | 1.0 | 0.42 ± 0.07 | 0.81 ± 0.09 | 0.76 ± 0.08 |
| This compound | 10.0 | 0.15 ± 0.05 | 0.65 ± 0.10* | 0.51 ± 0.06 |
| *Data are represented as mean ± SEM from n=3 independent experiments. Statistical significance vs. vehicle is denoted by *p < 0.05, *p < 0.01. |
This data suggests that this compound dose-dependently reduces the expression of the immediate early gene c-Fos and the neurotrophin BDNF, with a less pronounced effect on the synaptic protein PSD-95 within the tested timeframe.
Caption: Logical relationship of this compound dose and effect.
References
- 1. BET protein Brd4 activates transcription in neurons and BET inhibitor Jq1 blocks memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. Western Blotting for Neuronal Proteins [protocols.io]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Live-Cell Imaging of β-Arrestin Translocation with BRD5814
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5814 is a potent and selective β-arrestin biased antagonist of the Dopamine D2 Receptor (D2R).[1][2] Unlike conventional D2R antagonists that block both G-protein and β-arrestin signaling pathways, this compound preferentially inhibits the recruitment of β-arrestin to the activated D2R. This functional selectivity offers a promising avenue for the development of novel therapeutics, particularly in neuropsychiatric disorders like schizophrenia, with the potential for improved efficacy and reduced side effects.[1][2]
Live-cell imaging is a powerful technique to visualize and quantify the dynamic process of β-arrestin translocation in response to GPCR activation and modulation by compounds like this compound. By fluorescently tagging β-arrestin (e.g., with Green Fluorescent Protein, GFP), its movement from the cytoplasm to the plasma membrane upon receptor activation can be monitored in real-time. This application note provides detailed protocols for utilizing this compound in live-cell imaging experiments to study D2R/β-arrestin signaling.
Signaling Pathway of D2R and the Action of this compound
The Dopamine D2 Receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist such as dopamine, initiates two primary signaling cascades:
-
G-Protein Signaling: The activated D2R couples to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.
-
β-Arrestin Signaling: Following activation, the D2R is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin1 and β-arrestin2) to the receptor. β-arrestin binding desensitizes the G-protein signaling and initiates a separate wave of signaling events. It also targets the receptor for internalization into clathrin-coated pits.
This compound is a biased antagonist, meaning it selectively interferes with one of these pathways. It has been shown to inhibit the recruitment of β-arrestin to the D2R without affecting the G-protein signaling pathway.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound in relation to its activity at the Dopamine D2 Receptor.
| Parameter | Value | Description |
| Binding Affinity (Ki) | 0.27 µM | The equilibrium dissociation constant for this compound binding to the D2R. A lower value indicates higher binding affinity. |
| β-Arrestin Recruitment (EC50) | 0.54 µM | The half-maximal effective concentration for this compound's inhibition of agonist-induced β-arrestin recruitment to the D2R. |
| G-Protein Signaling | No effect | This compound does not significantly affect the Gαi-mediated signaling pathway of the D2R. |
Experimental Workflow for Live-Cell Imaging
The general workflow for a live-cell imaging experiment to assess the effect of this compound on agonist-induced β-arrestin translocation is outlined below.
Detailed Experimental Protocols
The following protocols are representative for conducting a live-cell imaging experiment to measure the antagonistic effect of this compound on agonist-induced β-arrestin translocation.
Protocol 1: Cell Culture and Plating
Materials:
-
HEK293 cell line stably co-expressing human Dopamine D2 Receptor (D2R) and human β-arrestin2 fused to a fluorescent protein (e.g., GFP).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Puromycin).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA (0.25%).
-
35 mm glass-bottom imaging dishes.
Procedure:
-
Cell Culture: Maintain the HEK293-D2R-β-arrestin2-GFP cells in a T-75 flask in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, wash them once with PBS, and then add 2 mL of Trypsin-EDTA. Incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralization: Add 8 mL of complete culture medium to neutralize the trypsin and transfer the cell suspension to a 15 mL conical tube.
-
Centrifugation: Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspension: Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Plating for Imaging: Seed the cells onto 35 mm glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment (typically 24-48 hours after plating).
Protocol 2: Live-Cell Imaging of β-Arrestin Translocation
Materials:
-
Plated HEK293-D2R-β-arrestin2-GFP cells.
-
Live-cell imaging medium (e.g., DMEM without phenol red, supplemented with 25 mM HEPES).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
D2R agonist stock solution (e.g., 10 mM Dopamine in water with an antioxidant like ascorbic acid).
-
Vehicle control (DMSO).
Procedure:
-
Preparation: On the day of the experiment, allow the imaging dishes with cells to equilibrate to room temperature.
-
Medium Exchange: Gently wash the cells twice with pre-warmed live-cell imaging medium. After the final wash, add 2 mL of live-cell imaging medium to the dish.
-
Microscope Setup: Place the imaging dish on the stage of a confocal or TIRF microscope equipped with an environmental chamber set to 37°C and 5% CO₂.
-
Baseline Imaging: Locate a field of view with healthy, fluorescent cells. Acquire baseline images for 2-5 minutes to ensure the cells are stable and to record the basal distribution of β-arrestin2-GFP (which should be cytosolic).
-
Antagonist Pre-incubation: Prepare serial dilutions of this compound in live-cell imaging medium. Add the desired final concentration of this compound (or vehicle control) to the imaging dish. Incubate for 15-30 minutes.
-
Agonist Stimulation: Prepare the D2R agonist (e.g., Dopamine) at a concentration that will yield a final EC₈₀ concentration upon addition to the dish. Add the agonist to the dish and immediately start time-lapse image acquisition.
-
Image Acquisition:
-
Microscope: Confocal or TIRF microscope.
-
Objective: 40x or 60x oil immersion objective.
-
Excitation/Emission: For GFP, use a 488 nm laser for excitation and collect emission between 500-550 nm.
-
Time-Lapse: Acquire images every 15-30 seconds for a total of 15-30 minutes.
-
-
Data Collection: Save the time-lapse image series for subsequent analysis. Repeat the experiment for a range of this compound concentrations to generate a dose-response curve.
Protocol 3: Image Analysis and Quantification
Software:
-
ImageJ/Fiji, CellProfiler, or other image analysis software with region of interest (ROI) and intensity measurement capabilities.
Procedure:
-
ROI Definition: For each cell in the time-lapse series, define two ROIs:
-
Membrane ROI: A thin band tracing the plasma membrane.
-
Cytosol ROI: An area within the cytoplasm, excluding the nucleus and the membrane region.
-
-
Intensity Measurement: For each time point, measure the mean fluorescence intensity within the membrane and cytosol ROIs.
-
Translocation Ratio: Calculate the translocation ratio at each time point by dividing the mean membrane intensity by the mean cytosol intensity.
-
Normalization: Normalize the translocation ratio for each cell to its baseline ratio before agonist stimulation.
-
Data Analysis:
-
Plot the normalized translocation ratio over time for vehicle- and this compound-treated cells to visualize the kinetics of translocation and its inhibition.
-
Determine the maximum translocation response for each concentration of this compound.
-
Plot the maximum response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
This compound serves as a valuable pharmacological tool for dissecting the β-arrestin-mediated signaling of the Dopamine D2 Receptor. The protocols outlined in this application note provide a robust framework for researchers to employ live-cell imaging to visualize and quantify the biased antagonism of this compound. These methods can be adapted for screening and characterizing other biased ligands, ultimately contributing to the development of more selective and effective therapeutics.
References
BRD5814: Preparation and Use in DMSO for Cellular and Biochemical Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRD5814 is a potent and selective antagonist of the dopamine D2 receptor (D2R) with a distinct mechanism of action. It exhibits functional bias as a β-arrestin biased antagonist, meaning it preferentially blocks the G-protein independent β-arrestin signaling pathway over the canonical G-protein dependent (Gαi/o) pathway.[1][2] This unique property makes this compound a valuable tool for investigating the specific roles of D2R-mediated β-arrestin signaling in various physiological and pathological processes, including schizophrenia.[1][3] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the solubilization of this compound in dimethyl sulfoxide (DMSO) and its subsequent use in experiments.
This compound Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₂₁H₂₃ClF₃NO₂ |
| Molecular Weight | 413.87 g/mol |
| CAS Number | 1953181-29-7 |
| Appearance | Solid powder |
| Solubility in DMSO | 10 mM |
| Mechanism of Action | β-arrestin biased D2R antagonist |
Signaling Pathway of this compound
This compound selectively antagonizes the β-arrestin signaling cascade downstream of the dopamine D2 receptor. Upon dopamine binding, the D2R can signal through two main pathways: the Gαi/o-protein pathway, which inhibits adenylyl cyclase and modulates ion channels, and the β-arrestin pathway, which is involved in receptor desensitization, internalization, and G-protein independent signaling. This compound specifically inhibits the recruitment of β-arrestin to the D2R, thereby blocking its downstream effects without significantly affecting the Gαi/o pathway.[1][3]
Caption: this compound signaling at the D2R.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
-
Sterile, disposable serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
For 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 413.87 g/mol / 1000 = 4.1387 mg
Procedure:
-
Weighing: Carefully weigh out 4.14 mg of this compound powder and transfer it to a sterile amber glass vial or polypropylene tube.
-
Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.[4]
-
Visually inspect the solution to ensure all the powder has dissolved.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.[4]
-
Gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can also be used to aid dissolution if necessary.[4]
-
-
Storage:
Preparation of Working Solutions
It is crucial to perform serial dilutions of the DMSO stock solution in DMSO before the final dilution into aqueous buffers or cell culture media to prevent precipitation of the compound. The final concentration of DMSO in the experimental medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity.[5]
Example: Preparation of a 10 µM working solution in cell culture medium:
-
Intermediate Dilution in DMSO: Prepare a 1 mM intermediate stock by diluting the 10 mM stock solution 1:10 in DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).
-
Final Dilution in Medium: Add 1 µL of the 1 mM intermediate stock to 99 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM this compound. The final DMSO concentration in this working solution will be 0.1%.
Experimental Workflow for Solution Preparation:
Caption: Workflow for this compound solution preparation.
Stability and Storage
| Condition | Recommendation |
| Solid Powder | Store at -20°C for up to 3 years or at 4°C for up to 2 years.[5] |
| DMSO Stock Solution | Store in aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[5] Avoid repeated freeze-thaw cycles.[5] |
| Working Solutions | Prepare fresh from stock solutions immediately before use. |
Note: DMSO is hygroscopic and can absorb moisture from the air, which may affect the solubility and stability of the compound.[6] It is recommended to use anhydrous DMSO and to minimize the exposure of stock solutions to the atmosphere.
Safety Precautions
-
Handle this compound powder and DMSO solutions in a well-ventilated area.
-
Wear appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.
-
DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling DMSO solutions.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
References
- 1. Functionally Biased D2R Antagonists: Targeting the β-Arrestin Pathway to Improve Antipsychotic Treatment. | Broad Institute [broadinstitute.org]
- 2. Functionally Biased D2R Antagonists: Targeting the β-Arrestin Pathway to Improve Antipsychotic Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Assessing Motor Side Effects of BRD5814 Using the Rotarod Test
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BRD5814 is a novel, brain-penetrant antagonist of the dopamine D2 receptor (D2R) that exhibits functional bias towards the β-arrestin signaling pathway over the canonical G-protein pathway.[1] This biased antagonism is hypothesized to retain the therapeutic antipsychotic effects mediated by β-arrestin signaling while mitigating the motor side effects, such as extrapyramidal symptoms, which are associated with G-protein pathway modulation by traditional antipsychotics like haloperidol.[1][2] The rotarod test is a widely used preclinical assay to evaluate motor coordination, balance, and learning in rodents, making it an ideal method for assessing the potential motor liabilities of novel CNS-active compounds.[3][4] These application notes provide a detailed protocol for utilizing the rotarod test to assess and compare the motor side effects of this compound with those of a typical antipsychotic.
Signaling Pathway of this compound
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that can signal through two primary pathways upon activation: a G-protein-dependent pathway (typically via Gαi/o) and a G-protein-independent pathway mediated by β-arrestin. Classical antipsychotics antagonize both pathways. This compound is a β-arrestin-biased antagonist, meaning it preferentially blocks the β-arrestin pathway. This is thought to reduce motor side effects while maintaining antipsychotic efficacy.
Caption: D2R Signaling Pathways and Compound Effects.
Experimental Protocol: Rotarod Test for Motor Coordination
This protocol is designed to assess the impact of this compound on motor coordination and balance in mice, with haloperidol used as a comparator for inducing motor deficits.
1. Animals:
-
Species: Male C57BL/6J mice, 8-10 weeks old.
-
Housing: Group-housed (3-5 per cage) with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week and to the testing room for at least 60 minutes before the experiment begins.
2. Apparatus:
-
An automated 5-lane accelerating rotarod apparatus (e.g., Ugo Basile, Stoelting, or similar).
-
The rod should have a diameter of approximately 3 cm with a non-slip surface.
-
The apparatus should be equipped with sensors to automatically record the latency to fall for each mouse.
3. Experimental Workflow:
Caption: Experimental Workflow for Rotarod Assay.
4. Procedure:
-
Training Phase (2 days):
-
On two consecutive days prior to the test day, train each mouse on the rotarod.
-
Place the mice on the rod and start the acceleration from 4 to 40 rpm over a 300-second period.
-
Conduct three trials per day for each mouse with an inter-trial interval (ITI) of at least 15 minutes.
-
If a mouse falls, record the latency and return it to its home cage. The maximum trial duration is 300 seconds.
-
-
Test Phase (Day 3):
-
Divide the animals into three groups: Vehicle, this compound, and Haloperidol.
-
Administer the compounds (e.g., intraperitoneally) at the desired doses. Dosing should be based on prior pharmacokinetic and efficacy studies.
-
At the time of peak brain exposure (e.g., 30-60 minutes post-dose), begin the rotarod test.
-
Place the mice on the accelerating rotarod (4-40 rpm in 300 seconds).
-
Record the latency to fall for each mouse. A passive rotation (clinging to the rod for a full rotation without walking) is also considered a fall.
-
Perform three consecutive trials with a 15-minute ITI.
-
Clean the rod with 70% ethanol between each mouse and each trial.
-
5. Data Collection and Analysis:
-
The primary endpoint is the latency (in seconds) for each mouse to fall from the rod.
-
Calculate the average latency to fall across the three trials for each animal on the test day.
-
Data can be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the drug-treated groups to the vehicle control group.
-
A p-value of <0.05 is typically considered statistically significant.
Data Presentation
The following tables present illustrative data based on the expected outcomes of a study comparing this compound and haloperidol.
Table 1: Effect of this compound and Haloperidol on Motor Performance in the Rotarod Test
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Latency to Fall (seconds) ± SEM | % of Vehicle Performance |
| Vehicle | - | 10 | 185.5 ± 10.2 | 100% |
| This compound | 10 | 10 | 175.8 ± 12.1 | 94.8% |
| 30 | 10 | 168.3 ± 11.5 | 90.7% | |
| 100 | 10 | 159.4 ± 13.3 | 85.9% | |
| Haloperidol | 0.5 | 10 | 112.7 ± 9.8* | 60.8% |
| 1.0 | 10 | 65.2 ± 7.5** | 35.1% | |
| 2.0 | 10 | 33.1 ± 5.4*** | 17.8% |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are representative.
Table 2: Summary of Findings
| Compound | Primary Mechanism of Action | Effect on Rotarod Performance | Interpretation |
| This compound | β-arrestin biased D2R antagonist | Minimal to no significant impairment at effective doses. | Reduced liability for motor side effects. |
| Haloperidol | Non-selective D2R antagonist | Dose-dependent, significant impairment. | Induces motor deficits, consistent with known extrapyramidal side effects. |
The rotarod test is a sensitive and reliable method for assessing the motor side effects of novel antipsychotic candidates. Based on its mechanism as a β-arrestin biased D2R antagonist, this compound is expected to show a significantly wider therapeutic window with respect to motor side effects compared to traditional antipsychotics like haloperidol. The protocols and illustrative data presented here provide a framework for researchers to conduct and interpret studies evaluating the motor coordination liabilities of this compound and other functionally selective GPCR ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Rotarod impairment: catalepsy-like screening test for antipsychotic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Staining of Dopamine D2 Receptor (D2R) in BRD5814-Treated Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5814 is a potent and selective antagonist for the dopamine D2 receptor (D2R) that exhibits functional bias.[1][2][3] Specifically, it selectively inhibits the β-arrestin signaling pathway downstream of D2R activation without significantly affecting the G-protein (Gαi/o) signaling pathway.[1][2] This unique mechanism of action makes this compound a valuable research tool for dissecting the distinct roles of these two major D2R signaling cascades in various physiological and pathological processes. Immunohistochemistry (IHC) is a powerful technique to visualize the expression and localization of D2R in tissue samples. This document provides a detailed protocol for performing IHC for D2R in tissues treated with this compound, enabling researchers to investigate the effects of this compound on D2R expression and distribution.
Scientific Background
The dopamine D2 receptor is a key G-protein coupled receptor (GPCR) involved in numerous neurological and psychiatric conditions.[2] Upon activation by dopamine, D2R can signal through two primary pathways: the canonical Gαi/o-mediated pathway, which inhibits adenylyl cyclase, and the β-arrestin-mediated pathway, which is involved in receptor desensitization, internalization, and G-protein-independent signaling.[2][4] Traditional D2R antagonists block both pathways, which can lead to undesirable side effects.[2] this compound's bias towards the β-arrestin pathway offers a more targeted approach to modulate D2R signaling.[2] Investigating the impact of this compound on D2R localization in tissues can provide insights into its mechanism of action and its potential therapeutic effects.
Data Presentation
Table 1: Hypothetical Quantitative Analysis of D2R Immunoreactivity in this compound-Treated Brain Tissue
| Treatment Group | Region of Interest | Mean Staining Intensity (Arbitrary Units) | Percentage of D2R-Positive Cells | Subcellular Localization Shift (Cytoplasmic:Membrane Ratio) |
| Vehicle Control | Striatum | 150.5 ± 12.3 | 65.7 ± 5.1% | 1.2 ± 0.3 |
| This compound (10 mg/kg) | Striatum | 145.2 ± 11.8 | 63.9 ± 4.8% | 1.8 ± 0.4 |
| Vehicle Control | Prefrontal Cortex | 110.9 ± 9.8 | 45.2 ± 3.9% | 1.5 ± 0.2 |
| This compound (10 mg/kg) | Prefrontal Cortex | 108.1 ± 10.2 | 43.8 ± 4.1% | 2.1 ± 0.5 |
*Note: This data is hypothetical and for illustrative purposes only. Actual results may vary. A statistically significant shift towards cytoplasmic localization of D2R could suggest receptor internalization or altered trafficking induced by this compound.
Experimental Protocols
Protocol: Immunohistochemical Staining for D2R in Paraffin-Embedded Tissue
This protocol is adapted from standard IHC procedures for D2R and should be optimized for your specific tissue type and experimental conditions.[5][6]
Materials:
-
Paraffin-embedded tissue sections (5-10 µm) on coated slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.3% Triton X-100)
-
Primary Antibody: Rabbit polyclonal anti-Dopamine D2 Receptor antibody (dilution as recommended by manufacturer, e.g., 1:400)[5]
-
Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse slides in 100% ethanol twice for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Sodium Citrate Buffer (pH 6.0).
-
Heat in a microwave or water bath at 95-100°C for 15-20 minutes.
-
Allow slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides in PBS twice for 5 minutes each.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in PBS for 10 minutes to block endogenous peroxidase activity.
-
Rinse slides in PBS twice for 5 minutes each.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-D2R antibody in Blocking Buffer to the recommended concentration.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides in PBS three times for 5 minutes each.
-
Incubate sections with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides in PBS three times for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides in deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse slides in running tap water.
-
"Blue" the sections in a suitable buffer or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
Mandatory Visualizations
Caption: D2R Signaling and this compound Mechanism.
Caption: Immunohistochemistry Workflow for D2R Staining.
References
- 1. This compound |CAS:1953181-29-7 Probechem Biochemicals [probechem.com]
- 2. Functionally Biased D2R Antagonists: Targeting the β-Arrestin Pathway to Improve Antipsychotic Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Functionally Biased D2R Antagonists: Targeting the β-Arrestin Pathway to Improve Antipsychotic Treatment. | Broad Institute [broadinstitute.org]
- 5. Dopamine D2 Receptor Polyclonal Antibody (BS-20729R) [thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Troubleshooting low efficacy of BRD5814 in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of BRD5814 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and highly brain-penetrant antagonist for the dopamine D2 receptor (D2R).[1][2] It functions as a β-arrestin biased antagonist, meaning it specifically inhibits the D2R/β-arrestin signaling pathway without significantly affecting the D2R/Gαi signaling pathway.[1]
Q2: What are the key parameters of this compound's potency?
The in vitro potency of this compound has been determined through biochemical and cell-based assays. Key values are summarized in the table below.
| Parameter | Value | Description |
| Ki | 0.27 µM | Inhibitor constant, indicating the binding affinity of this compound to the dopamine D2 receptor.[1] |
| EC50 | 0.54 µM | Half maximal effective concentration for the inhibition of D2R/β-arrestin signaling.[1] |
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial for maintaining the stability and activity of this compound.
-
Storage: For short-term storage (days to weeks), keep at 0 - 4°C in a dry, dark environment. For long-term storage (months to years), store at -20°C.[2]
-
Solubility: this compound is soluble in DMSO.[2]
-
Stock Solutions: Prepare stock solutions in DMSO. For short-term storage of stock solutions, 0 - 4°C is recommended, while long-term storage should be at -20°C.[2] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide for Low Efficacy of this compound
Low or inconsistent efficacy in cell-based assays can arise from a variety of factors, ranging from compound handling to experimental design. This guide addresses common issues in a question-and-answer format.
Compound-Related Issues
Q4: My experimental results are not reproducible. Could there be an issue with the this compound compound itself?
Inconsistent results can indeed stem from issues with the compound. Here are a few things to check:
-
Compound Integrity: Ensure the compound has been stored correctly as per the manufacturer's recommendations (see Q3). Improper storage can lead to degradation.
-
Solubility Issues: this compound is soluble in DMSO.[2] If you are using high concentrations, the compound may precipitate out of solution, especially in aqueous culture media. Visually inspect your stock and working solutions for any signs of precipitation.
-
Pipetting Accuracy: Inaccurate pipetting can lead to significant variability in the final concentration of the compound in your assay wells. Ensure your pipettes are properly calibrated.
Cell-Based Assay Optimization
Q5: The observed effect of this compound in my cell-based assay is much weaker than the reported EC50 value. What could be the reason?
A discrepancy between the expected and observed potency can be due to several factors related to your specific assay system.
-
Cell Line Selection: The expression level of the dopamine D2 receptor (D2R) can vary significantly between different cell lines. Verify that your chosen cell line expresses sufficient levels of D2R.
-
Cell Health and Passage Number: Use healthy, low-passage cells for your experiments. High passage numbers can lead to genetic drift and altered cellular responses.[3]
-
Serum Concentration: Components in the serum, such as growth factors, can sometimes interfere with the activity of small molecules. Consider optimizing the serum concentration in your assay medium.[3]
-
Incubation Time: The duration of compound treatment may not be optimal for observing the desired phenotype. Perform a time-course experiment to determine the ideal incubation period.
Q6: I am observing significant cell death at concentrations where I expect to see a specific inhibitory effect. What should I do?
Unexpected cytotoxicity can indicate off-target effects or issues with your assay conditions.
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the concentration range where this compound exhibits its specific activity without causing general toxicity.
-
Control Experiments: Include appropriate controls to distinguish between specific on-target effects and non-specific toxicity. This could involve using a structurally unrelated D2R antagonist or a cell line that does not express D2R.[4]
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine IC50
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common approach is a 10-point, 3-fold dilution series. The concentration range should span from well below the expected IC50 to concentrations that may induce maximal inhibition or toxicity.[4]
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration, which should be optimized for your specific assay.
-
Assay Readout: Measure the biological response of interest using a suitable method (e.g., reporter gene assay, second messenger measurement, or a phenotypic endpoint).
-
Data Analysis: Plot the response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Validating On-Target Effect Using a Structurally Different Inhibitor
To confirm that the observed phenotype is due to the inhibition of D2R, it is advisable to use a structurally distinct D2R antagonist.[4]
-
Inhibitor Selection: Choose a D2R antagonist with a different chemical scaffold from this compound.
-
Dose-Response Experiment: Perform a dose-response experiment for the new inhibitor as described in Protocol 1.
Visualizations
Signaling Pathway of this compound
Caption: this compound selectively inhibits the β-arrestin pathway downstream of the D2 receptor.
Experimental Workflow for Efficacy Testing
References
Technical Support Center: Optimizing BRD5814 Concentration for Maximal β-Arrestin Bias
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the concentration of BRD5814 to achieve maximal β-arrestin bias at the Dopamine D2 Receptor (D2R).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, brain-penetrant antagonist of the Dopamine D2 Receptor (D2R).[1][2] It exhibits β-arrestin bias, meaning it preferentially blocks the β-arrestin signaling pathway over the G-protein signaling pathway.[2][3][4] This characteristic makes it a valuable tool for studying the differential roles of these two pathways in D2R-mediated physiological and pathological processes.[3][5]
Q2: What does "maximal β-arrestin bias" mean for an antagonist like this compound?
For an antagonist, maximal β-arrestin bias refers to the concentration at which the compound exhibits the greatest possible inhibition of the β-arrestin pathway while having the least possible effect on the G-protein pathway. This is quantified by determining the ratio of its potency (IC50) in a β-arrestin recruitment assay versus its potency in a G-protein signaling assay.
Q3: What are the key experimental systems needed to determine the optimal concentration of this compound?
To determine the optimal concentration for maximal β-arrestin bias, you will need two main assay systems:
-
A β-arrestin recruitment assay: This assay directly measures the ability of this compound to block agonist-induced recruitment of β-arrestin to the D2R. Common examples include Bioluminescence Resonance Energy Transfer (BRET) and PathHunter assays.[6][7][8]
-
A G-protein signaling assay: This assay measures the effect of this compound on the Gαi/o-mediated signaling pathway of the D2R. A common and robust assay for D2R is the cAMP inhibition assay, which measures the receptor's ability to inhibit the production of cyclic AMP.[9][10]
You will also need a suitable cell line that endogenously or recombinantly expresses the human D2R, such as HEK293 or CHO cells.[7][9][11]
Q4: How is β-arrestin bias quantified for an antagonist?
The bias of an antagonist like this compound is typically determined by calculating a "bias factor." This involves comparing its inhibitory potency (IC50) in the β-arrestin assay to its inhibitory potency in the G-protein assay in the presence of a D2R agonist. A higher bias factor indicates a greater preference for inhibiting the β-arrestin pathway.
Troubleshooting Guide
High Background Signal in β-Arrestin Assay
| Potential Cause | Troubleshooting Step |
| Constitutive Receptor Activity: | High expression levels of D2R can lead to agonist-independent β-arrestin recruitment. |
| Solution: Titrate the amount of D2R plasmid used for transfection to find an expression level with a good signal-to-background window. | |
| Serum-Induced Activation: | Components in the cell culture serum may activate the D2R. |
| Solution: Perform the assay in serum-free media or reduce the serum concentration during the experiment. | |
| Cell Density: | Inconsistent cell seeding can lead to variable background signals. |
| Solution: Optimize cell seeding density to ensure a consistent and healthy monolayer. |
Low or No Signal in G-Protein (cAMP) Assay
| Potential Cause | Troubleshooting Step |
| Low D2R Expression: | Insufficient receptor expression will result in a weak signal. |
| Solution: Verify D2R expression levels via Western blot or qPCR and consider using a higher expression clone or increasing the amount of transfected plasmid. | |
| Inactive Forskolin: | Forskolin is used to stimulate adenylyl cyclase and its degradation will lead to a low cAMP signal. |
| Solution: Use a fresh stock of forskolin for each experiment. | |
| Cell Health: | Unhealthy or overgrown cells will not respond optimally. |
| Solution: Ensure cells are in a logarithmic growth phase and have high viability. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for D2R/β-arrestin 2 Interaction using a BRET Assay
This protocol outlines the steps to measure the concentration-dependent inhibition of agonist-induced β-arrestin 2 recruitment to the D2R by this compound.
Materials:
-
HEK293 cells
-
D2R-Rluc8 fusion vector (D2R tagged with Renilla luciferase)
-
β-arrestin 2-YFP fusion vector (β-arrestin 2 tagged with Yellow Fluorescent Protein)
-
Dopamine (D2R agonist)
-
This compound
-
Coelenterazine h (luciferase substrate)
-
Opti-MEM or other serum-free medium
-
96-well white, clear-bottom cell culture plates
-
BRET-capable plate reader
Methodology:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 10 cm dish and grow to 70-80% confluency.
-
Co-transfect the cells with the D2R-Rluc8 and β-arrestin 2-YFP plasmids using a suitable transfection reagent.
-
24 hours post-transfection, seed the cells into 96-well white, clear-bottom plates at a density of 40,000 cells per well.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in assay buffer (e.g., HBSS) to create a range of concentrations (e.g., 10 µM to 0.1 nM).
-
Prepare a stock solution of dopamine in assay buffer. Determine the EC80 concentration of dopamine from a prior agonist dose-response experiment.
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add the various concentrations of this compound to the wells and incubate for 30 minutes at 37°C.
-
Add the EC80 concentration of dopamine to all wells (except for the vehicle control) and incubate for another 15 minutes at 37°C.
-
Add coelenterazine h to all wells to a final concentration of 5 µM.
-
-
Data Acquisition and Analysis:
-
Read the plate on a BRET-capable plate reader, measuring the emissions at the YFP and Rluc8 wavelengths.
-
Calculate the BRET ratio (YFP emission / Rluc8 emission).
-
Plot the BRET ratio against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12][13]
-
Protocol 2: Determining the IC50 of this compound for D2R Gαi/o Signaling using a cAMP Inhibition Assay
This protocol measures the concentration-dependent inhibition of the D2R-mediated decrease in cAMP levels by this compound.
Materials:
-
HEK293 cells stably expressing D2R
-
Dopamine
-
This compound
-
Forskolin
-
cAMP detection kit (e.g., LANCE Ultra cAMP Kit)
-
384-well white plates
Methodology:
-
Cell Culture:
-
Culture HEK293-D2R cells in appropriate growth medium.
-
Seed the cells into 384-well white plates at a density of 5,000 cells per well and incubate overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a stock solution of dopamine in assay buffer.
-
Prepare a stock solution of forskolin in assay buffer.
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add the different concentrations of this compound to the wells and incubate for 30 minutes at room temperature.
-
Add the EC80 concentration of dopamine to the wells.
-
Immediately add forskolin to all wells to a final concentration that elicits a submaximal cAMP response.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the cAMP detection kit.
-
Plot the cAMP signal against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
| Parameter | This compound | Reference Compound (e.g., Haloperidol) |
| β-arrestin IC50 (nM) | Experimental Value | Literature Value |
| G-protein (cAMP) IC50 (nM) | Experimental Value | Literature Value |
| Bias Factor (β-arrestin IC50 / G-protein IC50) | Calculated Value | Calculated Value |
Visualizations
Caption: D2R signaling and the effect of this compound.
Caption: Workflow for the β-arrestin BRET assay.
Caption: Troubleshooting high background in β-arrestin assays.
References
- 1. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionally Biased D2R Antagonists: Targeting the β-Arrestin Pathway to Improve Antipsychotic Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functionally Biased D2R Antagonists: Targeting the β-Arrestin Pathway to Improve Antipsychotic Treatment. | Broad Institute [broadinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 7. escholarship.org [escholarship.org]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-directed bias of G protein signaling at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Figure 4. [Examples of agonist and antagonist...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
How to address BRD5814 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD5814. The information provided is designed to address common challenges, with a particular focus on the issue of precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the dopamine D2 receptor (D2R) that exhibits a bias towards the β-arrestin signaling pathway.[1] It strongly diminishes D2R/β-arrestin signaling with an EC50 of 0.54 µM, while not affecting the Gαi signaling pathway.[1] This makes it a valuable tool for studying the specific roles of β-arrestin-mediated signaling in pathways associated with neuropsychiatric disorders.
Q2: What are the basic physicochemical properties of this compound?
Knowledge of the physicochemical properties of this compound is crucial for its proper handling and use in experiments. A summary of these properties is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 413.87 g/mol | [2] |
| Chemical Formula | C21H23ClF3NO2 | [2] |
| Appearance | Solid powder | [2][3] |
| Storage (Solid) | -20°C for long term (months to years), 0-4°C for short term (days to weeks) | [2][3] |
| Storage (In Solvent) | -80°C for up to 6 months, -20°C for up to 6 months | [1] |
| Known Solubility | 10 mM in DMSO | [1] |
Q3: Why does my this compound precipitate when I add it to my aqueous buffer?
This compound is a hydrophobic molecule, and like many small molecule kinase inhibitors, it has low solubility in aqueous solutions. The piperidine moiety in its structure contributes to its overall low water solubility, which decreases as the size of the hydrocarbon portion of the molecule increases.[1][4] When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to exceed its solubility limit and precipitate out of solution.
Troubleshooting Guide: Addressing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.
Initial Preparation and Handling
Proper initial handling of this compound is the first step in preventing solubility issues.
Problem: Precipitate forms immediately upon addition of this compound stock to the aqueous buffer.
Workflow for Troubleshooting Precipitation:
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Detailed Methodologies
1. Preparation of Stock Solution:
-
Objective: To create a high-concentration, fully dissolved stock of this compound in a suitable organic solvent.
-
Protocol:
-
Allow the solid this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM stock solution.
-
Vortex the solution for 1-2 minutes. If necessary, gently warm the solution to 37°C and/or sonicate in a water bath to ensure complete dissolution.
-
Visually inspect the solution against a light source to confirm the absence of any particulate matter.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
2. Dilution into Aqueous Buffer:
-
Objective: To dilute the DMSO stock solution into the final aqueous experimental buffer while minimizing precipitation.
-
Protocol:
-
Warm the experimental buffer to the desired temperature (e.g., 37°C), as solubility often increases with temperature.[2]
-
While vigorously vortexing the buffer, add the required volume of the this compound DMSO stock solution dropwise. It is crucial to add the stock solution to the buffer, not the other way around.
-
Continue to vortex for at least 30 seconds after the addition is complete.
-
If precipitation is observed, proceed to the troubleshooting steps below.
-
3. Advanced Solubilization Techniques:
If precipitation persists after optimizing the dilution technique, consider the following advanced methods.
-
pH Adjustment:
-
Principle: this compound contains a piperidine ring, which is a basic amine. Lowering the pH of the aqueous buffer will protonate the nitrogen atom in the piperidine ring, forming a more soluble salt.[5]
-
Protocol:
-
Prepare a series of your experimental buffer at slightly acidic pH values (e.g., pH 6.5, 6.0, 5.5).
-
Test the solubility of this compound in each of these buffers using the dilution protocol described above.
-
Ensure that the chosen pH is compatible with your experimental system (e.g., does not affect cell viability or protein function).
-
-
-
Use of Surfactants:
-
Principle: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6]
-
Protocol:
-
Prepare your experimental buffer containing a low concentration of a non-ionic surfactant.
-
Commonly used surfactants and their typical starting concentrations are listed in the table below.
-
Perform the dilution of the this compound stock solution into the surfactant-containing buffer.
-
Note: It is important to run a vehicle control with the surfactant alone to ensure it does not affect your experimental results.
-
-
| Surfactant | Typical Starting Concentration |
| Tween-80 | 0.01% - 0.1% (v/v) |
| Pluronic F-68 | 0.02% - 0.2% (w/v) |
-
Use of Cyclodextrins:
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7]
-
Protocol:
-
Prepare your experimental buffer containing a suitable concentration of a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Typical starting concentrations for HP-β-CD range from 1% to 10% (w/v).
-
Dissolve the HP-β-CD in the buffer first, then add the this compound stock solution.
-
As with surfactants, a vehicle control with the cyclodextrin alone is essential.
-
-
Signaling Pathway
This compound acts on the Dopamine D2 Receptor (D2R), a G protein-coupled receptor (GPCR). Upon binding of an agonist like dopamine, the D2R can signal through two main pathways: a G protein-dependent pathway and a β-arrestin-dependent pathway. This compound is a biased antagonist that specifically inhibits the β-arrestin pathway.
Caption: Dopamine D2 Receptor signaling pathways and the inhibitory action of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. issr.edu.kh [issr.edu.kh]
- 5. oit.edu [oit.edu]
- 6. Solubilization of dopamine D2 receptors with a zwitterionic detergent DCHAPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubilization of D2 dopamine receptor coupled to guanine nucleotide regulatory protein from bovine striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Vehicle Effects in BRD5814 In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues related to vehicle effects in in vivo experiments involving the D2R antagonist, BRD5814. The following information is designed to facilitate smoother experimental workflows and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vivo application?
A1: this compound is a potent, selective, and highly brain-penetrant β-arrestin biased dopamine D2 receptor (D2R) antagonist.[1][2] Its primary in vivo application is in neuroscience research, particularly in models of psychiatric disorders like schizophrenia. It has been shown to be effective in the amphetamine-induced hyperlocomotion mouse model, a common assay for screening antipsychotic drug candidates.
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: this compound is soluble in Dimethyl sulfoxide (DMSO).[3] For in vivo applications, it is crucial to use a vehicle that ensures solubility and minimizes off-target effects. While 100% DMSO can be used for initial stock solutions, it is generally not recommended for direct in vivo administration at high concentrations due to its potential for toxicity and various biological effects.[4][5] A co-solvent system is often the best approach. A common starting point is a formulation containing a low percentage of DMSO, with the remainder being a more biocompatible vehicle such as sterile saline (0.9% NaCl) or a solution of 0.5% carboxymethylcellulose (CMC) in water.
Q3: What are the potential side effects of using DMSO as a vehicle in vivo?
A3: DMSO can have several effects in vivo that may confound experimental results. These include anti-inflammatory, analgesic, and diuretic properties.[6] It can also cause localized irritation at the injection site. More significantly, some studies have shown that vehicles containing DMSO can induce neuromotor deficits in rodents, which could interfere with behavioral assays like the rotarod performance test.[7][8] Therefore, it is critical to include a vehicle-only control group in all experiments to account for any effects of the vehicle itself.
Q4: How can I minimize vehicle-related adverse effects in my animal studies?
A4: To minimize vehicle effects, consider the following strategies:
-
Use the lowest effective concentration of DMSO: Aim for a final DMSO concentration of less than 10% in the administered formulation.[6]
-
Utilize co-solvents: Employing co-solvents like polyethylene glycol (PEG), propylene glycol (PG), or solubilizing agents such as Tween 80 can help to reduce the required amount of DMSO.
-
Consider alternative vehicles: For compounds with sufficient solubility, aqueous vehicles like 0.9% saline or 0.5% CMC are generally considered safer and less likely to produce confounding effects.[7][8]
-
Appropriate control groups: Always include a control group that receives only the vehicle to differentiate the effects of the compound from those of the vehicle.
-
Acclimatize animals: Properly acclimatize animals to handling and injection procedures to reduce stress-related responses.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound, with a focus on vehicle-related problems.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the formulation upon addition of aqueous solution. | This compound has low aqueous solubility. | 1. Increase the proportion of the organic co-solvent (e.g., DMSO, PEG-400) in the final formulation. 2. Prepare the formulation fresh before each use. 3. Gently warm the solution (if the compound is heat-stable) and vortex thoroughly to ensure complete dissolution. 4. Consider using a surfactant like Tween 80 (e.g., 5-10%) in your vehicle to improve solubility. |
| Animals exhibit signs of distress or irritation at the injection site (e.g., scratching, inflammation). | The vehicle, particularly at high concentrations of DMSO or certain co-solvents, may be causing local tissue irritation. | 1. Reduce the concentration of the organic solvent in your vehicle. 2. Change the route of administration (e.g., from intraperitoneal to subcutaneous or oral gavage, if appropriate for the experimental design). 3. Ensure the pH of the final formulation is close to physiological pH (7.2-7.4). 4. Rotate the injection site if multiple injections are required. |
| Inconsistent or unexpected behavioral results in the vehicle control group. | The vehicle itself is exerting a biological effect. | 1. This highlights the importance of the vehicle control group. Analyze the data to understand the vehicle's baseline effect. 2. If the vehicle effect is significant and variable, consider switching to a more inert vehicle (e.g., 0.9% saline or 0.5% CMC if solubility permits). 3. Review the literature for the known effects of your chosen vehicle in the specific behavioral paradigm you are using. |
| Poor or variable bioavailability of this compound. | Suboptimal vehicle formulation leading to poor absorption or rapid metabolism. | 1. Optimize the vehicle to improve solubility and stability. 2. Consider alternative routes of administration that may offer better bioavailability (e.g., intravenous for direct systemic exposure, though this may require a different formulation). 3. Conduct a pilot pharmacokinetic study with different vehicle formulations to determine the one that provides the most consistent and desired exposure. |
Experimental Protocols
Example Protocol: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection in Mice
This protocol provides a general guideline. The final concentrations and volumes should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG-400), sterile
-
Sterile 0.9% saline solution
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO:
-
Calculate the required amount of this compound to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Dissolve the this compound powder in the appropriate volume of 100% DMSO.
-
Vortex thoroughly until the compound is completely dissolved. This stock solution can be stored at -20°C for short periods (protect from light).
-
-
Prepare the final dosing solution (Example for a 10 mg/kg dose in a 20g mouse):
-
Target: 0.2 mg of this compound in a final injection volume of 100 µL.
-
Vehicle Composition (Example): 10% DMSO / 40% PEG-400 / 50% Saline.
-
In a sterile microcentrifuge tube, add the components in the following order:
-
10 µL of the 10 mg/mL this compound stock in DMSO.
-
40 µL of PEG-400.
-
Vortex the mixture thoroughly.
-
Add 50 µL of sterile 0.9% saline.
-
Vortex again until the solution is clear and homogenous.
-
-
Prepare the dosing solution fresh on the day of the experiment.
-
-
Administration:
-
Administer the solution via intraperitoneal injection.
-
The injection volume should be adjusted based on the animal's body weight (e.g., 5 µL/g).
-
Vehicle Control Formulation:
-
Prepare a vehicle-only solution with the same composition: 10% DMSO, 40% PEG-400, and 50% saline.
Experimental Workflow: Amphetamine-Induced Hyperlocomotion Model
Caption: Workflow for an amphetamine-induced hyperlocomotion study.
Signaling Pathway
Dopamine D2 Receptor (D2R) - β-arrestin Signaling Pathway
This compound acts as a β-arrestin biased antagonist at the D2R. This means it preferentially blocks the signaling cascade mediated by β-arrestin, while having less of an effect on the G-protein mediated pathway.
Caption: Simplified D2R signaling via G-protein and β-arrestin pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. b-neuro.com [b-neuro.com]
- 3. A physiologically based pharmacokinetic model for intravenous and ingested dimethylarsinic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperlocomotion and indifference to cocaine and amphetamine in mice lacking the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results from BRD5814 pharmacology studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD5814. The information is designed to address specific issues that may be encountered during pharmacological studies.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing the expected inhibition of β-arrestin recruitment with this compound in my cell line?
A1: There are several potential reasons for a lack of efficacy. First, ensure that the D2 dopamine receptor (D2R) is expressed at sufficient levels in your chosen cell line. You can verify this by qPCR or Western blot. Second, the specific β-arrestin recruitment assay being used can influence the results. Different assay technologies (e.g., enzyme fragment complementation, BRET, FRET) have varying sensitivities and kinetic windows. Finally, ensure that the concentration of the stimulating agonist and the incubation time with this compound are optimized for your specific assay conditions.
Q2: I am observing a decrease in cAMP levels after treating with this compound, which is unexpected for a Gαi-sparing compound. What could be the cause?
A2: this compound is designed to be a β-arrestin biased antagonist with minimal effect on Gαi signaling.[1] If you observe a decrease in cAMP, it could be due to off-target effects, especially at high concentrations. Consider performing a dose-response experiment to see if this effect is concentration-dependent. It is also possible that in your specific cellular context, there is a non-canonical signaling pathway linking β-arrestin to cAMP regulation. To confirm the Gαi-sparing activity, it's recommended to use a well-characterized D2R agonist to stimulate the Gαi pathway and then assess this compound's ability to antagonize this effect.
Q3: My in vivo results with this compound in a behavioral model do not correlate with my in vitro data. What could explain this discrepancy?
A3: Discrepancies between in vitro and in vivo data are common in drug development. For this compound, a highly brain-penetrant compound, pharmacokinetic factors such as metabolism, clearance, and target engagement in the brain are critical.[2] Ensure that the dosing regimen and route of administration are appropriate to achieve and maintain the desired concentration in the central nervous system. It's also important to consider that the behavioral model may involve complex neural circuits where the biased antagonism of D2R by this compound could have unforeseen effects.
Q4: I am seeing unexpected cytotoxicity in my cell-based assays with this compound. Is this a known issue?
A4: While the primary literature does not highlight significant cytotoxicity for this compound, it's possible at high concentrations or in specific cell lines. Ensure that the final concentration of the solvent (e.g., DMSO) is not contributing to cell death. It is also advisable to perform a standard cytotoxicity assay (e.g., MTS or LDH release) to determine the cytotoxic concentration range of this compound in your specific cell line. If cytotoxicity is observed at concentrations close to the EC50 for β-arrestin inhibition, this could indicate an off-target effect.
Data Presentation
Table 1: Summary of Quantitative Data for this compound
| Parameter | Value | Description | Reference |
| Ki (D2R) | 0.27 µM | Binding affinity for the D2 dopamine receptor. | [1] |
| EC50 (β-arrestin) | 0.54 µM | Potency for diminishing D2R/β-arrestin signaling. | [1] |
Experimental Protocols
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol is based on the principles of the PathHunter® assay.[3]
-
Cell Plating: Seed cells stably co-expressing a ProLink™-tagged D2R and an Enzyme Acceptor-tagged β-arrestin into 384-well white, solid-bottom assay plates. Culture overnight to allow for cell adherence.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Antagonist Treatment: Add the diluted this compound to the cell plates and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add a D2R agonist (e.g., quinpirole) at a concentration that elicits a robust β-arrestin recruitment signal (typically EC80) to all wells except the negative control.
-
Incubation: Incubate the plates for 90 minutes at 37°C.
-
Detection: Add the chemiluminescent detection reagents and incubate at room temperature for 60 minutes.
-
Data Acquisition: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Normalize the data to controls and fit the dose-response curves using a suitable nonlinear regression model to determine the IC50 of this compound.
cAMP Assay for Gαi-Coupled Receptors
This protocol is based on HTRF® technology.[4]
-
Cell Plating: Plate cells expressing D2R in a suitable assay plate and culture overnight.
-
Compound Treatment: Add serial dilutions of this compound to the cells and incubate.
-
Forskolin and Agonist Addition: Add a mixture of forskolin (to stimulate adenylyl cyclase) and a D2R agonist (to inhibit adenylyl cyclase via Gαi) to the wells.
-
Lysis and Detection: Lyse the cells and add the HTRF® detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubation: Incubate at room temperature to allow for the competitive binding reaction to reach equilibrium.
-
Data Acquisition: Read the time-resolved fluorescence at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF® ratio and determine the effect of this compound on the agonist-induced inhibition of cAMP production.
Amphetamine-Induced Hyperlocomotion in Mice
This is a standard behavioral model to assess antipsychotic-like activity.[5][6]
-
Acclimation: Acclimate the mice to the testing room and the open-field arenas for at least 60 minutes before the experiment.
-
Habituation: Place the mice in the open-field arenas and record their baseline locomotor activity for 30 minutes.
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Amphetamine Challenge: After a pre-determined pretreatment time (e.g., 30-60 minutes), administer amphetamine (e.g., 2-5 mg/kg, i.p.) to induce hyperlocomotion.
-
Locomotor Activity Recording: Immediately after the amphetamine injection, record the locomotor activity for 60-90 minutes.
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks during the recording period. Compare the activity of the this compound-treated group to the vehicle-treated group to determine if this compound can attenuate the amphetamine-induced hyperlocomotion.
Visualizations
Caption: D2R Signaling Pathways and the Action of this compound.
Caption: General Experimental Workflow for Troubleshooting.
Caption: Decision Tree for Troubleshooting Lack of Efficacy.
References
- 1. This compound |CAS:1953181-29-7 Probechem Biochemicals [probechem.com]
- 2. Functionally Biased D2R Antagonists: Targeting the β-Arrestin Pathway to Improve Antipsychotic Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. b-neuro.com [b-neuro.com]
- 6. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of BRD5814 in Long-Term Studies
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing BRD5814 in long-term studies. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help minimize and characterize potential off-target effects, ensuring the reliability and translatability of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is characterized as a potent, selective, and highly brain-penetrant β-arrestin biased dopamine D2 receptor (D2R) antagonist, with a reported Ki of 0.27 µM.[1] It is designed to preferentially block D2R/β-arrestin signaling (EC50=0.54 µM) while having minimal effect on D2R/Gαi signaling.[1] This functional bias makes it a valuable tool for investigating the specific roles of β-arrestin-mediated signaling in schizophrenia and other neurological disorders.[1][2]
Q2: What are off-target effects and why are they a significant concern in long-term studies with this compound?
Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended target, the D2 receptor. In long-term studies, these unintended interactions are a major concern for several reasons:
-
Cellular Toxicity: Unintended molecular interactions can disrupt essential cellular pathways, potentially leading to cytotoxicity that is unrelated to the on-target activity of this compound.[3]
-
Lack of Translatability: Promising preclinical results may fail to translate to in vivo models or clinical settings if the observed efficacy is due to off-target effects that are not conserved across different biological systems or are associated with unacceptable toxicity.[3]
Q3: What are some proactive strategies to minimize off-target effects when designing experiments with this compound?
Several proactive measures can be taken to mitigate the risk of off-target effects confounding your results:
-
Use the Lowest Effective Concentration: It is crucial to perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-target proteins.[3]
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Utilize Orthogonal Approaches: Confirm key findings using alternative methods to modulate the target, such as genetic knockdown (e.g., siRNA, shRNA) or knockout (e.g., CRISPR-Cas9) of the D2 receptor.[3][4] If the phenotype persists in the absence of the target, an off-target effect is likely.
Troubleshooting Guide
| Issue Encountered | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected or Unexplained Phenotype | The observed biological response may be due to this compound interacting with an unknown protein or pathway. | 1. Perform a literature review for known off-targets of similar chemical scaffolds.2. Conduct unbiased screening assays such as proteomic or transcriptomic profiling to identify affected pathways.3. Use computational tools to predict potential off-target interactions. |
| Inconsistent Results Across Different Cell Lines or Tissues | The expression levels of the on-target (D2R) or a potential off-target protein may vary between different biological systems.[3] | 1. Confirm D2 receptor expression levels in all experimental models using methods like qPCR or Western Blot.2. If an off-target is suspected, verify its expression level across the different cell lines or tissues. |
| Observed Cellular Toxicity at Expected Efficacious Doses | This compound may be interacting with essential cellular proteins, leading to toxicity that is independent of its D2R antagonism.[3] | 1. Perform a thorough cytotoxicity assay (e.g., MTT, LDH assay) at a range of concentrations.2. Compare the toxicity profile with that of a known, non-biased D2R antagonist.3. Attempt to rescue the toxic phenotype by overexpressing the intended target (D2R) to see if it's an on-target effect. |
Experimental Protocols for Off-Target Assessment
A multi-pronged approach combining computational and experimental methods is recommended to identify and validate potential off-target effects of this compound.
In Silico Off-Target Prediction
-
Methodology: Utilize computational tools and databases to predict potential off-target interactions based on the chemical structure of this compound. These methods compare the structure of the compound against a library of known protein binding sites.
-
Recommended Tools:
-
SEA (Similarity Ensemble Approach): Predicts targets based on chemical similarity to known ligands.
-
SwissTargetPrediction: Predicts the most probable protein targets of a small molecule.
-
ChEMBL: A database of bioactive molecules with drug-like properties that can be searched for similar compounds and their known targets.
-
In Vitro Off-Target Profiling
-
Kinome Scanning:
-
Methodology: A broad panel of kinases is screened to determine if this compound inhibits their activity. This is particularly important as many small molecule inhibitors have off-target effects on kinases. The assay typically measures the ability of the compound to displace a known ligand or inhibit the phosphorylation of a substrate.
-
Data Interpretation: Results are usually presented as the percent inhibition at a specific concentration or as IC50/Ki values for any kinases that show significant inhibition.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Methodology: This assay assesses direct target engagement in intact cells or cell lysates. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Treatment: Treat cells or cell lysates with this compound or a vehicle control.
-
Heating: Heat the samples across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to pellet aggregated proteins.
-
Analysis: The soluble protein fraction is analyzed by Western Blot or mass spectrometry to determine the melting temperature of the target protein. A shift in the melting curve indicates direct binding.
-
-
Affinity Chromatography/Mass Spectrometry:
-
Methodology: this compound is immobilized on a solid support and used as bait to pull down interacting proteins from a cell or tissue lysate. The bound proteins are then eluted and identified by mass spectrometry.
-
Data Interpretation: This provides a list of potential direct binding partners of the compound.
-
-
Global Proteomics and Phosphoproteomics:
-
Methodology: Quantitative mass spectrometry-based proteomics can be used to assess global changes in protein expression and phosphorylation states following treatment with this compound.
-
Data Interpretation: This can reveal downstream effects of both on-target and off-target interactions, providing insights into the pathways modulated by the compound.
-
Data Presentation: Example Off-Target Screening Results
The following tables provide examples of how to present quantitative data from off-target screening assays for this compound.
Table 1: Kinome Scan of this compound at 10 µM
| Kinase Target | Percent Inhibition |
| Kinase A | 85% |
| Kinase B | 52% |
| Kinase C | 15% |
| ... | ... |
Table 2: IC50 Values for Confirmed Off-Target Kinases
| Kinase Target | IC50 (µM) |
| Kinase A | 0.75 |
| Kinase B | 8.2 |
Table 3: CETSA Results for a Suspected Off-Target
| Treatment | Melting Temperature (°C) |
| Vehicle | 48.5 |
| This compound (10 µM) | 52.3 |
Visualizing Workflows and Pathways
Caption: A systematic workflow for identifying and validating off-target effects.
Diagram 3: Troubleshooting Logic for Inconsistent Results
Caption: Decision-making process for troubleshooting inconsistent experimental results.
References
Improving the stability of BRD5814 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of BRD5814 stock solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.
Disclaimer: Specific stability and solubility data for this compound are not publicly available. The following recommendations are based on best practices for handling hydrophobic small molecules and are intended to serve as a general guide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For preparing high-concentration stock solutions of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] this compound, like many small molecule inhibitors, is a hydrophobic compound with low aqueous solubility.[2][3] DMSO is a polar aprotic solvent capable of dissolving both polar and nonpolar compounds, making it ideal for creating concentrated stock solutions.[1]
Q2: How should I store this compound stock solutions to ensure maximum stability?
A2: Proper storage is crucial for maintaining the integrity of your this compound stock solutions. To maximize stability, stock solutions prepared in DMSO should be aliquoted into smaller, single-use volumes to prevent multiple freeze-thaw cycles.[4][5]
Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Duration | Temperature |
| Short-term (up to 1 month) | -20°C |
| Long-term (up to 6 months) | -80°C |
Note: These are general recommendations. For optimal results, it is advisable to perform your own stability studies.
Q3: My this compound precipitated out of the aqueous buffer after I diluted it from a DMSO stock. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common problem with hydrophobic molecules.[4] This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here are several strategies to address this:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.[4]
-
Optimize the dilution method: Rapidly adding the DMSO stock to the aqueous buffer can create localized high concentrations, leading to precipitation. It is recommended to add the stock solution dropwise while vortexing the buffer to ensure rapid and uniform mixing.[2]
-
Use an intermediate dilution step: Instead of diluting directly from a high-concentration stock, consider preparing an intermediate dilution in DMSO or your aqueous buffer.[3]
-
Adjust the buffer pH: The solubility of some compounds can be pH-dependent. If your experimental parameters allow, you could try adjusting the pH of your buffer.[4]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The tolerance of cell lines to DMSO can vary. Generally, a final DMSO concentration of 0.5% is considered safe for most cell lines, while some may tolerate up to 1%.[6] However, it is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[4][6] Concentrations above 1% can be cytotoxic and may induce off-target effects.[4]
Troubleshooting Guides
Issue 1: I am observing a loss of biological activity or inconsistent results in my experiments.
This could be due to the degradation of your this compound stock solution.
References
Technical Support Center: Controlling for BRD5814 Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and controlling for the cytotoxic effects of BRD5814 in cell-based assays. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions, detailed experimental protocols, and data presentation examples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a potent, selective, and highly brain-penetrant antagonist of the Dopamine D2 Receptor (D2R).[1] It exhibits functional bias by primarily inhibiting the β-arrestin signaling pathway downstream of D2R activation, with minimal effect on the Gαi signaling pathway.[1] This biased antagonism makes it a valuable tool for dissecting the specific roles of the β-arrestin pathway in D2R-mediated cellular processes.
Q2: Why is it important to control for the cytotoxicity of this compound in my experiments?
Controlling for cytotoxicity is crucial to ensure that the observed effects of this compound are due to its intended pharmacological activity (i.e., D2R β-arrestin antagonism) and not a consequence of general cell toxicity.[2][3] Unaccounted cytotoxicity can lead to misinterpretation of experimental results, such as falsely attributing a decrease in a cellular readout to the specific pathway inhibition when it is actually due to cell death.[2]
Q3: What is the first step I should take to assess the cytotoxicity of this compound in my cell line?
The first step is to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line of interest.[2][3] The CC50 is the concentration of a compound that causes a 50% reduction in cell viability.[2][3] This is typically done by performing a dose-response experiment where cells are treated with a range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours).[2]
Q4: How do I interpret the CC50 value in the context of my experiments?
Once you have determined the CC50, you should aim to use this compound at concentrations well below this value for your functional assays. A common practice is to use concentrations at least 10-fold lower than the CC50 to minimize the confounding effects of cytotoxicity. The relationship between the concentration at which the compound shows its desired effect (e.g., 50% effective concentration or EC50) and its cytotoxicity (CC50) is known as the Selectivity Index (SI = CC50 / EC50). A higher SI value indicates a better therapeutic window for the compound in your experimental system.[3][4]
Troubleshooting Guide
Problem 1: I am observing high cytotoxicity with this compound even at low concentrations.
-
Possible Cause 1: Solvent Toxicity: Many small molecules are dissolved in solvents like DMSO, which can be toxic to cells at higher concentrations.[2]
-
Solution: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is consistent across all wells, including your vehicle control, and is at a non-toxic level (typically ≤ 0.1% for DMSO).[2] Always run a vehicle-only control to assess the toxicity of the solvent itself.
-
-
Possible Cause 2: Compound Purity and Stability: Impurities in the compound stock or degradation of the compound over time can contribute to unexpected cytotoxicity.
-
Solution: Use a high-purity batch of this compound. Store the compound as recommended by the supplier, typically in a dry, dark place at -20°C for long-term storage.[5] Prepare fresh dilutions from a stock solution for each experiment.
-
-
Possible Cause 3: Cell Health and Density: Unhealthy cells or inappropriate cell seeding density can make them more susceptible to compound-induced stress.
-
Solution: Ensure your cells are healthy, within a low passage number, and free from contamination. Optimize the cell seeding density for your specific cell line and assay duration to avoid issues related to over-confluence or sparseness.
-
Problem 2: The cytotoxic effect of this compound seems unrelated to D2R expression in my cell lines.
-
Possible Cause: Off-Target Effects: At higher concentrations, some D2R antagonists have been observed to induce cytotoxicity through mechanisms independent of the D2 receptor, suggesting off-target effects.[6]
-
Solution 1: Use a D2R-negative control cell line. If available, test the cytotoxicity of this compound in a similar cell line that does not express the D2 receptor. If you observe similar cytotoxicity in both D2R-positive and D2R-negative cells, it is likely an off-target effect.
-
Solution 2: Rescue experiment with a D2R agonist. Pre-treating your D2R-expressing cells with a D2R agonist before adding this compound could potentially rescue the on-target cytotoxic effects. If the cytotoxicity persists, it is likely off-target.
-
Solution 3: Work at lower concentrations. Stick to the lowest effective concentration of this compound that gives you the desired pharmacological effect to minimize the risk of off-target binding.
-
Data Presentation
Summarizing your cytotoxicity data in a clear and structured table is essential for interpretation and comparison. Below is a hypothetical example of how to present CC50 data for this compound.
Table 1: Hypothetical Cytotoxicity (CC50) of this compound in Various Cell Lines
| Cell Line | D2R Expression | Incubation Time (hours) | CC50 (µM) | Assay Method |
| HEK293-D2R | High | 24 | 75.3 ± 5.1 | MTT |
| 48 | 42.1 ± 3.8 | MTT | ||
| 72 | 25.6 ± 2.9 | MTT | ||
| SH-SY5Y | Endogenous | 24 | > 100 | CellTiter-Glo |
| 48 | 88.4 ± 7.2 | CellTiter-Glo | ||
| 72 | 61.9 ± 5.5 | CellTiter-Glo | ||
| HEK293 (WT) | None | 48 | > 100 | MTT |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Determination of this compound CC50 using the MTT Assay
This protocol outlines the steps to determine the half-maximal cytotoxic concentration (CC50) of this compound in an adherent cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom sterile tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 100 µM down to low nanomolar concentrations.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and an "untreated control" (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[2]
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the CC50 value.
-
Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: General experimental workflow for cytotoxicity assessment.
Troubleshooting Logic
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypic Profiling of Reference Chemicals Across Biologically Diverse Cell Types Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of BRD5814 and Haloperidol on Dopamine D2 Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of the novel compound BRD5814 and the conventional antipsychotic haloperidol on Dopamine D2 Receptor (D2R) signaling. The information presented herein is intended to offer an objective overview supported by experimental data to inform research and drug development in neuropsychiatric disorders.
Introduction
The Dopamine D2 Receptor (D2R) is a primary target for antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders.[1] Traditional antipsychotics, such as haloperidol, are potent D2R antagonists that block both G-protein-dependent and β-arrestin-dependent signaling pathways. While effective in mitigating the positive symptoms of schizophrenia, this non-selective antagonism is also associated with significant motor side effects, known as extrapyramidal symptoms (EPS).[1]
Recent research has aimed to develop "biased" ligands that selectively target one signaling pathway over another to improve the therapeutic window of antipsychotic medications. This compound has emerged from these efforts as a β-arrestin-biased D2R antagonist.[2] The hypothesis underlying this approach is that antagonism of the β-arrestin pathway is the primary driver of antipsychotic efficacy, while blockade of the G-protein pathway is largely responsible for on-target motor side effects.[2] This guide will compare the effects of this compound and haloperidol on these distinct D2R signaling cascades.
Quantitative Data Comparison
The following tables summarize the quantitative data on the binding affinity and functional activity of this compound and haloperidol at the D2R. This data is extracted from Weïwer et al., 2018, "Functionally Biased D2R Antagonists: Targeting the β-Arrestin Pathway to Improve Antipsychotic Treatment," to ensure a direct and objective comparison under consistent experimental conditions.
Table 1: D2R Binding Affinity
| Compound | Ki (nM) | Radioligand | Cell Line |
| This compound | 270 | [3H]-Spiperone | HEK293 |
| Haloperidol | 1.2 | [3H]-Spiperone | HEK293 |
Table 2: Functional Activity at D2R Signaling Pathways
| Compound | β-Arrestin Recruitment (EC50, nM) | Gαi Signaling (cAMP Inhibition, IC50, nM) |
| This compound | 540 | >10,000 |
| Haloperidol | 15 | 8.5 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the D2R signaling pathways and a general workflow for assessing compound activity.
References
A Preclinical Comparison of BRD5814 and Other Biased D2R Antagonists
A new generation of antipsychotic drug candidates, known as biased dopamine D2 receptor (D2R) antagonists, are being investigated for their potential to treat psychosis with fewer side effects than current medications. This guide provides a comparative overview of BRD5814 and other notable biased D2R antagonists, focusing on their performance in preclinical models.
The primary target for most antipsychotic drugs is the dopamine D2 receptor (D2R).[1][2] Traditional antipsychotics block both G-protein dependent and β-arrestin dependent signaling pathways of the D2R.[1][2] While effective in managing the positive symptoms of schizophrenia, this non-selective antagonism often leads to severe motor side effects.[1][2] Biased D2R antagonists, in contrast, selectively modulate either the G-protein or the β-arrestin pathway, offering the potential for a better therapeutic window.
This guide focuses on β-arrestin biased D2R antagonists, which are hypothesized to retain antipsychotic efficacy while reducing motor side effects.[1][3] We will compare this compound with the well-characterized UNC series of compounds (UNC9994, UNC9975, and UNC0006) based on available preclinical data.
Comparative Analysis of Preclinical Data
The following tables summarize the key in vitro and in vivo characteristics of this compound and the UNC compounds.
In Vitro Pharmacological Profile
| Compound | D2R Binding Affinity (Ki, nM) | G-protein Pathway (cAMP) | β-arrestin Recruitment | Functional Selectivity | Reference |
| This compound | Data not available | Antagonist | Biased Antagonist | β-arrestin biased | [1] |
| UNC9994 | 79 | Antagonist | Partial Agonist (EC50 <10 nM) | β-arrestin biased | [4][5] |
| UNC9975 | Data not available | Antagonist | Partial Agonist (EC50 = 5.7 nM) | β-arrestin biased | [6][7] |
| UNC0006 | Data not available | Antagonist | Partial Agonist (EC50 = 3.2 nM) | β-arrestin biased | [6] |
| Aripiprazole (comparator) | Data not available | Partial Agonist (EC50 = 38 nM) | Partial Agonist (EC50 = 3.4 nM) | Mixed/Atypical | [6][7] |
| Haloperidol (comparator) | Data not available | Antagonist | Antagonist | Unbiased Antagonist | [8] |
In Vivo Preclinical Efficacy and Side Effect Profile
| Compound | Animal Model | Antipsychotic-like Efficacy | Motor Side Effects | Reference |
| This compound | Amphetamine-induced hyperlocomotion (mouse) | Efficacious | Strongly reduced motoric side effects (Rotarod test) | [1][3] |
| UNC9994 | PCP-induced hyperlocomotion (mouse) | Markedly inhibited hyperlocomotion | Antipsychotic-like activity abolished in β-arrestin-2 knockout mice | [4][7] |
| MK-801-induced hyperlocomotion & Grin1-KD mice | Reduces hyperactivity in combination with haloperidol | Not specified | [8][9] | |
| UNC9975 | d-amphetamine-induced hyperlocomotion (mouse) | Dose-dependently inhibited hyperlocomotion | Did not induce catalepsy in wild-type mice | [6][7] |
| UNC0006 | Not specified | Not specified | Did not induce catalepsy in wild-type mice | [6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and preclinical evaluation of these compounds, the following diagrams illustrate the key concepts.
Caption: D2R Signaling Pathways for Traditional vs. Biased Antagonists.
Caption: Preclinical Evaluation Workflow for Biased D2R Antagonists.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments.
Amphetamine-Induced Hyperlocomotion in Mice
This model is widely used to assess the antipsychotic-like potential of drug candidates.
-
Animals: Male C57BL/6 mice are typically used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: Prior to testing, mice are habituated to the testing environment, which consists of open-field arenas. This is usually done for at least 30 minutes on the day of the experiment.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered intraperitoneally (i.p.).
-
Psychostimulant Challenge: After a predetermined pretreatment time (e.g., 30 minutes), mice are challenged with an i.p. injection of d-amphetamine (typically 2-5 mg/kg) to induce hyperlocomotion.
-
Locomotor Activity Recording: Immediately after the amphetamine injection, locomotor activity is recorded for a set period (e.g., 60-90 minutes) using automated activity monitors that track distance traveled and other locomotor parameters.
-
Data Analysis: The total distance traveled is calculated and compared between the vehicle-treated and drug-treated groups. A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of antipsychotic-like efficacy.
Rotarod Performance Test for Motor Side Effects
This test is used to evaluate motor coordination and balance, which can be impaired by drugs that cause extrapyramidal side effects.
-
Apparatus: A standard rotarod apparatus with a rotating rod is used.
-
Training: Mice are trained on the rotarod at a constant or accelerating speed for several trials a day for 2-3 consecutive days prior to the test day. This is to ensure a stable baseline performance.
-
Drug Administration: On the test day, the test compound or vehicle is administered.
-
Testing: At various time points after drug administration (e.g., 30, 60, 90 minutes), mice are placed on the rotarod, and the latency to fall off the rotating rod is recorded. A maximum trial duration is set (e.g., 300 seconds).
-
Data Analysis: The latency to fall is averaged for each treatment group and compared. A significant decrease in the latency to fall in the drug-treated group compared to the vehicle-treated group suggests motor impairment.
β-Arrestin Recruitment Assay
This in vitro assay measures the ability of a compound to promote the interaction between the D2R and β-arrestin.
-
Cell Line: A stable cell line, typically HEK293 cells, is used. These cells are engineered to co-express the human dopamine D2 receptor and a β-arrestin fusion protein (e.g., β-arrestin-GFP).
-
Compound Treatment: Cells are plated in microplates and treated with varying concentrations of the test compound.
-
Signal Detection: The recruitment of β-arrestin to the activated D2R is detected by a variety of methods, such as enzyme fragment complementation (e.g., DiscoveRx PathHunter assay) or bioluminescence resonance energy transfer (BRET).
-
Data Analysis: The signal generated is proportional to the extent of β-arrestin recruitment. Concentration-response curves are generated, and the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values are calculated to determine the potency and efficacy of the compound as a β-arrestin recruiting agent.
Conclusion
This compound and the UNC compounds represent a promising new class of β-arrestin biased D2R antagonists. Preclinical data suggest that these compounds can achieve antipsychotic-like efficacy in rodent models with a reduced liability for motor side effects compared to traditional antipsychotics.[1][3][6][7] The development of such functionally selective ligands opens up new avenues for the treatment of schizophrenia and other psychotic disorders.[1] Further research is needed to translate these preclinical findings into clinical applications.
References
- 1. Functionally Biased D2R Antagonists: Targeting the β-Arrestin Pathway to Improve Antipsychotic Treatment. | Broad Institute [broadinstitute.org]
- 2. Functionally Biased D2R Antagonists: Targeting the β-Arrestin Pathway to Improve Antipsychotic Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. biorxiv.org [biorxiv.org]
- 9. academic.oup.com [academic.oup.com]
Validating BRD5814's β-Arrestin Bias: A Comparative Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BRD5814's performance against other dopamine D2 receptor (D2R) ligands. It details the experimental data and protocols necessary to validate its β-arrestin bias using a suite of orthogonal assays.
This compound is a novel antagonist of the dopamine D2 receptor (D2R) that exhibits significant β-arrestin bias. This property, characterized by the preferential blockade of β-arrestin-mediated signaling pathways over G protein-mediated pathways, presents a promising avenue for the development of antipsychotics with improved side-effect profiles. This guide outlines the methodologies and comparative data required to rigorously validate this bias.
D2R Signaling: G Protein vs. β-Arrestin Pathways
The dopamine D2 receptor, a G protein-coupled receptor (GPCR), transduces signals through two primary pathways upon activation by an agonist like dopamine. The canonical pathway involves the coupling of the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). A distinct, non-canonical pathway involves the recruitment of β-arrestin proteins, which can initiate a separate cascade of signaling events, including the activation of extracellular signal-regulated kinases (ERK). Biased ligands, such as this compound, selectively modulate one of these pathways.
Figure 1. Simplified diagram of Dopamine D2 Receptor signaling pathways.
Comparative Functional Activity of D2R Ligands
To quantitatively assess the β-arrestin bias of this compound, its functional activity was compared to that of other well-characterized D2R ligands: the full agonist quinpirole, the typical antagonist haloperidol, and the atypical antipsychotic aripiprazole. The following tables summarize the potency (EC50 or IC50) and efficacy (Emax) of these compounds in three key orthogonal assays: β-arrestin recruitment, Gαi/o-mediated cAMP inhibition, and downstream ERK1/2 phosphorylation.
Table 1: β-Arrestin 2 Recruitment (Tango Assay)
| Compound | EC50/IC50 (nM) | Emax (%) | Activity Profile |
| This compound | Data not available | Data not available | Antagonist |
| Quinpirole | 56 | 100 | Full Agonist |
| Haloperidol | Data not available | 0 | Antagonist |
| Aripiprazole | 2.4 | 73 | Partial Agonist |
Table 2: Gαi/o Protein Signaling (cAMP Inhibition Assay)
| Compound | EC50/IC50 (nM) | Emax (%) | Activity Profile |
| This compound | >10,000 | 0 | No Gαi/o Activity |
| Quinpirole | 3.2 | 100 | Full Agonist |
| Haloperidol | Data not available | 0 | Antagonist |
| Aripiprazole | 38 | 51 | Partial Agonist |
Table 3: Downstream Signaling (ERK1/2 Phosphorylation Assay)
| Compound | EC50/IC50 (nM) | Emax (%) | Activity Profile |
| This compound | Data not available | Data not available | Expected Antagonist |
| Quinpirole | Data not available | Data not available | Agonist |
| Haloperidol | Data not available | Data not available | Antagonist |
| Aripiprazole | Data not available | Data not available | Partial Agonist |
Note: Data for this compound in the Tango and ERK phosphorylation assays, and for some comparator compounds, are not publicly available and would need to be generated experimentally.
Experimental Protocols
The validation of this compound's β-arrestin bias relies on a series of well-established in vitro and in vivo assays. Below are detailed protocols for the key experiments.
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay directly measures the recruitment of β-arrestin to the D2R upon ligand binding.
Figure 2. Workflow for the β-arrestin recruitment BRET assay.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding the D2R fused to Renilla luciferase (D2R-Rluc8) and β-arrestin 2 fused to a yellow fluorescent protein variant (Venus-β-arrestin2).
-
Assay Preparation: Transfected cells are seeded into 96-well microplates and cultured for 24-48 hours.
-
Compound Treatment: Cells are incubated with varying concentrations of this compound or comparator compounds. For antagonist activity, cells are pre-incubated with the antagonist before the addition of an agonist like quinpirole.
-
Substrate Addition: The luciferase substrate, coelenterazine h, is added to each well.
-
Signal Detection: Luminescence is measured at 485 nm (for Rluc8 emission) and 530 nm (for Venus emission) using a plate reader.
-
Data Analysis: The BRET ratio is calculated as the ratio of the light intensity emitted by Venus to that emitted by Rluc8. Dose-response curves are generated to determine EC50/IC50 and Emax values.
Gαi/o Signaling Assay (HTRF cAMP Assay)
This competitive immunoassay measures changes in intracellular cAMP levels, a direct readout of Gαi/o pathway activation.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human D2R are cultured and seeded into 96-well plates.
-
Compound Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are incubated with forskolin (to stimulate adenylyl cyclase) and varying concentrations of the test compounds.
-
Cell Lysis and Detection: A lysis buffer containing HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) is added to each well.
-
Signal Detection: The plate is read on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
Data Analysis: The ratio of the 665 nm to 620 nm signals is calculated and used to determine the intracellular cAMP concentration from a standard curve. Dose-response curves are then plotted to determine the functional parameters of the tested compounds.
Downstream Signaling Assay (ERK1/2 Phosphorylation)
This assay quantifies the phosphorylation of ERK1/2, a downstream effector in the β-arrestin signaling cascade.
Methodology:
-
Cell Culture: Cells expressing the D2R are seeded in 96-well plates and serum-starved to reduce basal ERK phosphorylation.
-
Compound Stimulation: Cells are treated with various concentrations of this compound or comparator compounds for a defined period (typically 5-10 minutes).
-
Cell Lysis and Detection: Cells are lysed, and the levels of phosphorylated ERK (pERK) and total ERK are quantified using an appropriate method, such as:
-
AlphaScreen SureFire: A bead-based immunoassay where the proximity of donor and acceptor beads bound to pERK results in a chemiluminescent signal.
-
In-Cell Western: An immunocytochemical assay where cells are fixed and permeabilized in the plate, followed by incubation with primary antibodies against pERK and total ERK, and subsequent detection with fluorescently labeled secondary antibodies.
-
-
Data Analysis: The pERK signal is normalized to the total ERK signal to account for variations in cell number. Dose-response curves are generated to determine EC50 and Emax values.
In Vivo Phenotypic Assay (Amphetamine-Induced Hyperlocomotion)
This behavioral model in rodents is used to assess the antipsychotic-like potential of compounds.
Figure 3. Workflow for the amphetamine-induced hyperlocomotion assay.
Methodology:
-
Animals: Male C57BL/6 mice are typically used.
-
Habituation: Animals are habituated to the testing environment (e.g., open-field arenas equipped with photobeams) for several days prior to the experiment.
-
Drug Administration: On the test day, mice are pre-treated with either vehicle or varying doses of this compound. After a specified pre-treatment time, they are challenged with an injection of amphetamine (typically 2-5 mg/kg, i.p.) to induce hyperlocomotion.
-
Behavioral Recording: Immediately after the amphetamine injection, mice are placed in the open-field arenas, and their locomotor activity is recorded for 60-90 minutes.
-
Data Analysis: The total distance traveled or the number of photobeam breaks are quantified and compared between the vehicle- and this compound-treated groups to assess the compound's ability to attenuate amphetamine-induced hyperactivity.
Conclusion
The validation of this compound's β-arrestin bias requires a multi-faceted approach employing orthogonal assays that probe different aspects of D2R signaling. The data presented in this guide, in conjunction with the detailed experimental protocols, provide a framework for the comprehensive characterization of this compound and other biased ligands. The selective antagonism of the β-arrestin pathway, as demonstrated by these assays, underscores the potential of this compound as a novel therapeutic agent for schizophrenia with an improved safety profile. Further investigation, particularly in downstream functional assays like ERK phosphorylation, will be crucial in fully elucidating its mechanism of action and therapeutic promise.
A Comparative Analysis of BRD5814 and Risperidone for the Treatment of Negative Symptoms in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of BRD5814, a novel β-arrestin biased dopamine D2 receptor (D2R) antagonist, and risperidone, a widely prescribed atypical antipsychotic, with a specific focus on their potential and established efficacy in treating the negative symptoms of schizophrenia. This document synthesizes available preclinical and clinical data to offer a comprehensive overview for researchers and professionals in the field of neuropharmacology and drug development.
Executive Summary
The treatment of negative symptoms in schizophrenia remains a significant clinical challenge. While atypical antipsychotics like risperidone have shown some efficacy, there is a clear need for novel therapeutic agents with improved side effect profiles and greater impact on this debilitating aspect of the disorder. This compound represents a promising new approach by selectively targeting the β-arrestin signaling pathway downstream of the D2 receptor. This comparative guide explores the mechanistic rationale, available evidence, and future directions for both compounds in the context of negative symptom treatment.
Mechanism of Action
Risperidone
Risperidone is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors.[1][2] Its therapeutic effect on the positive symptoms of schizophrenia is primarily attributed to the blockade of D2 receptors in the mesolimbic pathway.[2] The antagonism of 5-HT2A receptors is thought to contribute to its efficacy against negative symptoms and reduce the likelihood of extrapyramidal side effects (EPS) compared to typical antipsychotics.[1][2] Blockade of 5-HT2A receptors may increase dopamine release in the prefrontal cortex, a region implicated in the pathophysiology of negative symptoms.[1]
This compound
This compound is a novel, highly brain-penetrant, β-arrestin biased D2R antagonist.[3][4] Unlike traditional antipsychotics that block both G-protein and β-arrestin signaling pathways downstream of the D2R, this compound selectively inhibits the β-arrestin pathway.[5] Preclinical evidence suggests that this biased antagonism may be the primary driver of antipsychotic efficacy while minimizing the motor side effects associated with G-protein pathway inhibition.[5] The hypothesis is that by avoiding G-protein-mediated signaling, this compound could offer a better-tolerated treatment for schizophrenia, though its specific effects on negative symptoms have not yet been reported in published studies.
Comparative Data on Efficacy for Negative Symptoms
A significant limitation in this comparative analysis is the absence of clinical data for this compound. To date, published research on this compound has focused on its preclinical characterization and its effects in animal models of psychosis, primarily assessing positive symptom-like behaviors and motor side effects. Therefore, the following table presents clinical data for risperidone and preclinical data for this compound.
| Parameter | This compound | Risperidone |
| Primary Endpoint for Negative Symptoms | Data not available. | Significant reduction in PANSS negative subscale scores.[6][7][8] |
| Key Findings | Effective in reducing amphetamine-induced hyperlocomotion (a model for positive symptoms) in mice with a reduced incidence of motor side effects compared to non-biased antagonists.[5] | A meta-analysis of six double-blind trials showed that risperidone (4-8 mg/day) resulted in a significantly higher negative symptom response rate (≥20% reduction in PANSS negative subscale score) compared to active controls.[2] In a 6-month open-label study, long-acting injectable risperidone significantly reduced PANSS negative scores by an average of 6.1 points in patients with predominantly negative symptoms.[6] |
| Dosage | Preclinical data only. | 2-16 mg/day (oral).[7] |
| Side Effect Profile | Preclinical data suggests a lower propensity for motoric side effects (e.g., catalepsy) compared to haloperidol.[5] | Can cause extrapyramidal symptoms (EPS), weight gain, hyperprolactinemia, and sedation.[9] |
Experimental Protocols
This compound: Preclinical Amphetamine-Induced Hyperlocomotion Model
-
Objective: To assess the antipsychotic-like efficacy and motor side effect liability of this compound.
-
Animal Model: Male C57BL/6J mice.
-
Procedure:
-
Mice were habituated to the testing environment.
-
This compound or a vehicle control was administered via intraperitoneal (i.p.) injection.
-
30 minutes post-treatment, d-amphetamine was administered to induce hyperlocomotion.
-
Locomotor activity was recorded for a specified period using an automated activity monitoring system.
-
-
Motor Side Effect Assessment (Rotarod Test):
-
Mice were trained to stay on an accelerating rotarod.
-
On the test day, this compound or a vehicle was administered.
-
At various time points post-administration, mice were placed on the rotarod, and the latency to fall was recorded.
-
Risperidone: Clinical Trial in Patients with Predominantly Negative Symptoms
-
Objective: To evaluate the efficacy of long-acting injectable risperidone on negative symptoms in stable psychotic patients.
-
Study Design: A 6-month, open-label, sub-analysis of the "Switch to Risperidone Microspheres" trial.[6]
-
Patient Population: 842 patients with a PANSS negative subscale score ≥ 21 and higher than their PANSS positive subscale score.[6]
-
Intervention: Patients were switched from their previous stable antipsychotic regimen to long-acting injectable risperidone.
-
Primary Outcome Measure: Change from baseline in the PANSS negative subscale score and a negative factor score.
-
Secondary Outcome Measures: Changes in total PANSS and other subscale scores, general functioning, quality of life, and patient satisfaction.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of Risperidone.
Caption: Proposed signaling pathway of this compound.
Caption: Preclinical workflow for this compound evaluation.
Discussion and Future Directions
The comparison between this compound and risperidone highlights the evolution of antipsychotic drug development. Risperidone, with its dual D2/5-HT2A antagonism, represented a significant advancement over typical antipsychotics, offering improved efficacy for negative symptoms and a better side effect profile for many patients.[2][7] However, it is not without its limitations, including metabolic side effects and the potential for EPS at higher doses.[9]
This compound introduces a more refined mechanism of action by selectively targeting the β-arrestin pathway of the D2 receptor. The preclinical data are encouraging, suggesting that this approach can achieve antipsychotic efficacy with a significantly reduced risk of motor side effects.[5] This is a critical development, as drug-induced movement disorders can be debilitating and impact treatment adherence.
The major gap in our current understanding of this compound is its effect on negative symptoms. The amphetamine-induced hyperlocomotion model is primarily a screen for efficacy against positive symptoms. To fully assess the potential of this compound as a broad-spectrum antipsychotic, further preclinical studies are essential. Animal models that are more specific to negative symptoms, such as those involving social interaction deficits or anhedonia, would provide valuable insights.
Ultimately, the true potential of this compound will only be determined through well-designed clinical trials. Such trials should include robust assessments of negative symptoms, using scales like the PANSS negative subscale or the Scale for the Assessment of Negative Symptoms (SANS), as primary or key secondary endpoints. A head-to-head comparison with an established agent like risperidone would be invaluable in determining the clinical utility of this novel β-arrestin biased D2R antagonist.
References
- 1. The Comparison of Olanzapine and Risperidone Treatment in Male Schizophrenic Patients using Positive and Negative Syndromes Scale (PANSS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risperidone in the treatment of negative symptoms of schizophrenia: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Models to Investigate Mechanisms of Negative Symptoms in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models for the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functionally Biased D2R Antagonists: Targeting the β-Arrestin Pathway to Improve Antipsychotic Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-acting risperidone improves negative symptoms in stable psychotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of risperidone on the five dimensions of schizophrenia derived by factor analysis: combined results of the North American trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of the symptoms of schizophrenia: a combined analysis of double-blind studies comparing risperidone with haloperidol and other antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychiatryonline.org [psychiatryonline.org]
BRD5814: A Novel Approach to Schizophrenia Treatment? A Comparative Analysis of Preclinical Efficacy
A new investigational compound, BRD5814, is showing promise in preclinical models of schizophrenia, offering a potential new avenue for treatment with a potentially improved side-effect profile compared to existing antipsychotics. This guide provides a comprehensive comparison of this compound's efficacy with that of standard and alternative treatments across various schizophrenia-relevant animal models, supported by detailed experimental data and protocols.
This compound is a potent, selective, and highly brain-penetrant compound that acts as a β-arrestin biased dopamine D2 receptor (D2R) antagonist.[1][2] This mechanism is significant because current antipsychotic medications primarily target the D2R, antagonizing both G-protein dependent and β-arrestin dependent signaling pathways.[3] The G-protein pathway is associated with the therapeutic effects on psychosis, but also with the motor side effects commonly seen with these drugs. By selectively targeting the β-arrestin pathway, this compound aims to retain the antipsychotic efficacy while minimizing these debilitating side effects.[3]
Cross-Validation of Efficacy in Schizophrenia Models
The therapeutic potential of any new compound for schizophrenia must be rigorously tested across a range of preclinical models that mimic the different symptom clusters of the disorder: positive, negative, and cognitive symptoms.
Models of Positive Symptoms
Positive symptoms, such as hallucinations and delusions, are often modeled in rodents by inducing hyperlocomotion with stimulants like amphetamine. In the amphetamine-induced hyperlocomotion model, this compound has demonstrated significant efficacy.[1][3]
| Compound | Model | Key Efficacy Metric | Result |
| This compound | Amphetamine-Induced Hyperlocomotion (Mouse) | Reduction in locomotor activity | Significant reduction |
| Haloperidol | Amphetamine-Induced Hyperlocomotion (Rodent) | Reduction in locomotor activity | Significant reduction |
| Clozapine | Amphetamine-Induced Hyperlocomotion (Rodent) | Reduction in locomotor activity | Significant reduction |
Models of Negative and Cognitive Symptoms
A major limitation of current antipsychotics is their limited efficacy against the negative symptoms (e.g., social withdrawal, anhedonia) and cognitive deficits (e.g., impaired memory and executive function) of schizophrenia.[4][5][6] While direct preclinical data for this compound in these models is not yet widely published, studies on other β-arrestin biased D2R ligands, such as UNC9975 and UNC9994, provide valuable insights into the potential of this drug class. These compounds have shown promise in models relevant to negative and cognitive symptoms.
| Compound Class | Model | Key Efficacy Metric | Result |
| β-arrestin biased D2R partial agonists (UNC9975/UNC9994) | Phencyclidine (PCP)-Induced Deficits (Mouse) | Improved novel object recognition memory | Significant improvement |
| β-arrestin biased D2R partial agonists (UNC9975/UNC9994) | NR1-Knockdown Hypoglutamatergic Mice | Partial normalization of social behavior | Improvement observed |
| β-arrestin biased D2R partial agonists (UNC9975/UNC9994) | Prepulse Inhibition (PPI) Deficit Models | Restoration of PPI | Significant restoration |
| Standard Antipsychotics (e.g., Haloperidol) | Various cognitive and negative symptom models | Variable and often limited improvement | Modest to no effect |
Signaling Pathway and Mechanism of Action
This compound's unique mechanism of action lies in its biased antagonism of the dopamine D2 receptor. This means it preferentially blocks the signaling cascade mediated by β-arrestin, while having less of an effect on the G-protein signaling pathway.
Dopamine D2 Receptor Signaling Pathways
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the efficacy of compounds like this compound.
Amphetamine-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic-like activity.
-
Animals: Male C57BL/6J mice are typically used.
-
Habituation: Mice are habituated to the testing environment (e.g., an open-field arena) for a set period (e.g., 30-60 minutes).
-
Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A standard antipsychotic like haloperidol is often used as a positive control.
-
Amphetamine Challenge: After a predetermined pretreatment time, mice are challenged with an injection of d-amphetamine (e.g., 2.5-5 mg/kg, i.p.) to induce hyperlocomotion.
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-90 minutes) using an automated activity monitoring system.
-
Analysis: The total distance traveled or other locomotor parameters are compared between treatment groups to assess the ability of the test compound to attenuate amphetamine-induced hyperactivity.
Workflow for Amphetamine-Induced Hyperlocomotion Model
Rotarod Performance Test
This test is used to assess motor coordination and potential extrapyramidal side effects.
-
Animals: Mice are trained to stay on a rotating rod at a fixed or accelerating speed.
-
Training: Animals that can remain on the rod for a predetermined duration (e.g., 60-120 seconds) are selected for testing.
-
Drug Administration: The test compound (e.g., this compound) or a control is administered.
-
Testing: At various time points after drug administration, mice are placed back on the rotating rod, and the latency to fall is recorded.
-
Analysis: A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment. This compound has been shown to have strongly reduced motoric side effects in this test compared to traditional antipsychotics.[1][3]
Conclusion
This compound represents a promising development in the search for more effective and safer treatments for schizophrenia. Its novel mechanism as a β-arrestin biased D2R antagonist has shown clear efficacy in a key preclinical model of psychosis, with a notable lack of motor side effects. While further cross-validation in models of negative and cognitive symptoms is needed, the data from related compounds in the same class suggest a high potential for broader therapeutic benefits. The continued investigation of this compound and similar functionally biased ligands may pave the way for a new generation of antipsychotics with an improved therapeutic index for patients with schizophrenia.
References
- 1. Functionally Biased D2R Antagonists: Targeting the β-Arrestin Pathway to Improve Antipsychotic Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bias Analyses of Preclinical and Clinical D2 Dopamine Ligands: Studies with Immediate and Complex Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Head-to-Head Comparison of BRD5814 and Aripiprazole's Side Effect Profiles
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed head-to-head comparison of the side effect profiles of the novel research compound BRD5814 and the established atypical antipsychotic drug, aripiprazole. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available preclinical and clinical data.
Introduction
Aripiprazole is a widely prescribed second-generation antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions. Its mechanism of action is primarily attributed to partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, along with antagonism at 5-HT2A receptors. While generally better tolerated than first-generation antipsychotics, aripiprazole is associated with a range of side effects, including akathisia, weight gain, and extrapyramidal symptoms (EPS).
This compound is a novel, highly brain-penetrant small molecule characterized as a β-arrestin biased dopamine D2 receptor (D2R) antagonist.[1] This mechanism of action is hypothesized to selectively target the signaling pathways associated with antipsychotic efficacy while avoiding those linked to motoric side effects. As a preclinical candidate, the side effect profile of this compound is primarily defined by early-stage animal studies.
This guide will delve into a comparative analysis of the known side effect profiles of these two compounds, presenting available quantitative data, detailing experimental methodologies, and visualizing key concepts.
Data Presentation: Side Effect Profiles
Preclinical Side Effect Profile Comparison
The following table summarizes the available preclinical data on the motor side effects of this compound and aripiprazole in rodent models. It is important to note that the data for this compound is limited to a single key study, reflecting its early stage of development.
| Side Effect Metric | This compound | Aripiprazole |
| Motor Coordination (Rotarod Test) | Strongly reduced motoric side effects observed in a mouse model of amphetamine-induced hyperlocomotion.[1] Specific quantitative data on latency to fall at various doses is not publicly available. | Dose-dependent deficits in motor coordination observed at higher doses. In a challenging rotarod test (16 RPM), doses of 10 and 30 mg/kg i.p. produced deficits in rats.[2] At a dose of 10 mg/kg, aripiprazole also reduced the latency to fall from the apparatus in mice.[3] |
| Catalepsy (Bar Test) | Data not publicly available. As a β-arrestin biased D2R antagonist, it is hypothesized to have a low propensity for inducing catalepsy. | Catalepsy was observed only at the highest tested dose of 30 mg/kg i.p. in rats, and only at later time points (3 and 6 hours).[2] In mice, aripiprazole showed dose- and time-dependent impairment in the catalepsy test.[4] |
Clinical Side Effect Profile: Aripiprazole
The following table presents the incidence of common adverse reactions observed in clinical trials of aripiprazole compared to placebo. This data is crucial for understanding the real-world side effect burden of the drug in patient populations.
| Adverse Reaction | Aripiprazole Incidence (%) | Placebo Incidence (%) |
| Akathisia | 13 - 25.9 | 1 - 7 |
| Restlessness | 12.5 - 14.3 | 5 |
| Insomnia | 7.4 - 27 | 6 - 21 |
| Headache | 15 | 8 |
| Nausea | 23 | 10 |
| Vomiting | 16 | 5 |
| Constipation | 13 | 6 |
| Somnolence/Drowsiness | 4 - 5.7 | 1.6 |
| Weight Gain (≥7% increase) | 6 - 13 | 2 |
| Tremor | 2 - 6.3 | 1 |
| Blurred Vision | 6.6 - 7.4 | 2 |
(Data compiled from multiple clinical trials in various patient populations. Incidence rates can vary depending on the specific study, dosage, and patient population.)[5][6]
Experimental Protocols
Preclinical Assessment of Motor Side Effects
1. Rotarod Test
-
Objective: To assess motor coordination and balance in rodents.
-
Apparatus: A rotating rod, typically with a textured surface for grip, suspended above a platform. The speed of rotation can be constant or accelerating.
-
Procedure:
-
Acclimation/Training: Animals are habituated to the apparatus and trained to walk on the rotating rod at a slow, constant speed for a set duration.
-
Testing: Following drug administration, animals are placed back on the rod. The rod's rotation is initiated, often with a gradually increasing speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Data Collection: The latency (time) for each animal to fall off the rotating rod is recorded. A shorter latency to fall compared to a vehicle-treated control group indicates impaired motor coordination.
-
-
Relevance: This test is a standard method for evaluating the potential of a compound to induce ataxia and other motor coordination deficits, which are common side effects of centrally acting drugs.
2. Catalepsy Test (Bar Test)
-
Objective: To measure the induction of catalepsy, a state of immobility and muscle rigidity, which is a common extrapyramidal side effect of dopamine D2 receptor antagonists.
-
Apparatus: A horizontal bar elevated above a surface.
-
Procedure:
-
The animal's forepaws are gently placed on the bar.
-
The time it takes for the animal to remove its paws and return to a normal posture is measured.
-
A prolonged period of immobility in this unnatural posture is indicative of catalepsy.[7]
-
-
Relevance: The catalepsy test in rodents is a well-established preclinical model for predicting the likelihood of a compound to cause Parkinsonian-like side effects in humans.
Clinical Assessment of Side Effects
1. Adverse Event Monitoring in Clinical Trials
-
Objective: To systematically collect, document, and evaluate all adverse events (AEs) experienced by participants in a clinical trial.
-
Procedure:
-
Spontaneous Reporting: Patients are encouraged to report any new or worsening symptoms to the clinical trial staff at each visit.
-
Systematic Inquiry: Investigators use standardized questionnaires and checklists to systematically ask patients about common and expected side effects.
-
Physical and Laboratory Examinations: Regular physical examinations, vital sign measurements, and laboratory tests (e.g., blood chemistry, ECG) are conducted to monitor for objective signs of adverse effects.
-
Causality Assessment: The relationship of each AE to the study drug is assessed by the investigator (e.g., related, possibly related, not related).
-
Severity Grading: The severity of AEs is typically graded on a scale (e.g., mild, moderate, severe).
-
2. Standardized Rating Scales for Extrapyramidal Symptoms (EPS)
-
Objective: To provide a standardized and quantitative assessment of the severity of drug-induced movement disorders.
-
Examples of Scales:
-
Abnormal Involuntary Movement Scale (AIMS): Used to assess the severity of tardive dyskinesia.
-
Barnes Akathisia Rating Scale (BARS): Specifically designed to measure the severity of akathisia.
-
Simpson-Angus Scale (SAS): Used to evaluate drug-induced parkinsonism.[8]
-
-
Procedure: A trained clinician observes the patient and scores the presence and severity of various movements and symptoms according to the specific criteria of each scale.
-
Relevance: These scales are essential tools in clinical trials for antipsychotics to objectively quantify and compare the propensity of different drugs to cause EPS.
Mandatory Visualization
Caption: Comparative Signaling Pathways of Aripiprazole and this compound.
Caption: Experimental Workflow for Side Effect Profile Assessment.
Conclusion
The comparison of the side effect profiles of this compound and aripiprazole highlights a key evolution in antipsychotic drug development. Aripiprazole, with its partial D2 agonism, represented a significant step forward in reducing the severe extrapyramidal side effects associated with first-generation antipsychotics. However, its clinical use is still accompanied by a notable incidence of akathisia and metabolic side effects.
This compound, as a preclinical compound, offers a glimpse into a more targeted approach. By selectively antagonizing the β-arrestin signaling pathway downstream of the D2 receptor, it aims to uncouple antipsychotic efficacy from the G-protein signaling that is believed to contribute to motor side effects. The initial preclinical data showing reduced motoric side effects in the rotarod test is promising.[1]
However, it is crucial to acknowledge the limitations of the current data for this compound. Its side effect profile has not been comprehensively characterized in a full preclinical safety pharmacology battery, and no clinical data is available. Further research is necessary to understand its potential effects on other organ systems and to confirm its favorable motor side effect profile in humans.
For drug development professionals, the story of this compound and aripiprazole underscores the potential of functionally selective ligands to design safer and more effective therapeutics. The continued exploration of biased signaling at G-protein coupled receptors holds significant promise for the future of psychiatric medicine.
References
- 1. Functionally Biased D2R Antagonists: Targeting the β-Arrestin Pathway to Improve Antipsychotic Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of aripiprazole/OPC-14597 on motor activity, pharmacological models of psychosis, and brain activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of aripiprazole, an atypical antipsychotic, on the motor alterations induced by acute ethanol administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rotarod impairment: catalepsy-like screening test for antipsychotic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of aripiprazole in the treatment of patients with schizophrenia or bipolar I disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RESULTS - Aripiprazole (Abilify): Depression, Major Depressive Disorder (MDD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antipsychotic-induced catalepsy is attenuated in mice lacking the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PhenX Toolkit: Protocols [phenxtoolkit.org]
Evaluating the specificity of BRD5814 for D2R over other dopamine receptors
A Comparative Guide for Researchers
BRD5814 has emerged as a significant chemical probe for dissecting the signaling pathways of the dopamine D2 receptor (D2R). Its unique characteristic lies in its functionally biased antagonism, selectively inhibiting the β-arrestin pathway while sparing the canonical G-protein signaling cascade. This guide provides a comprehensive evaluation of this compound's specificity for D2R over other dopamine receptor subtypes, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Binding Affinity
The selectivity of this compound for the D2R is a critical aspect of its utility as a research tool. The following table summarizes the binding affinities of this compound for various dopamine receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) in μM |
| D2 Receptor (D2R) | 0.27[1] |
| D1 Receptor (D1R) | >10 |
| D3 Receptor (D3R) | 2.9 |
| D4 Receptor (D4R) | >10 |
Data sourced from Weïwer M, et al. ACS Chem Biol. 2018;13(4):1038-1047.
As the data indicates, this compound exhibits a clear preference for the D2 receptor. Its affinity for D2R is more than 10-fold higher than for the D3 receptor and significantly greater than for the D1 and D4 receptors, where binding is not observed at concentrations up to 10 μM. This profile establishes this compound as a selective antagonist for the D2-like family of dopamine receptors, with a notable preference for D2R.
Functional Selectivity at the D2 Receptor
Beyond its binding affinity, the defining feature of this compound is its functional selectivity. It acts as a potent antagonist of the D2R/β-arrestin signaling pathway while having no effect on D2R/Gαi signaling.[1]
| Functional Assay | Effect of this compound | Potency (EC50) in μM |
| D2R/β-arrestin Signaling | Antagonist | 0.54[1] |
| D2R/Gαi Signaling | No effect | - |
Data sourced from Weïwer M, et al. ACS Chem Biol. 2018;13(4):1038-1047.
This biased antagonism is a powerful feature for researchers seeking to isolate and study the physiological and pathological roles of the β-arrestin-mediated signaling downstream of D2R activation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the protocols described in Weïwer M, et al. ACS Chem Biol. 2018.
Radioligand Binding Assays
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Cell Culture and Membrane Preparation: HEK293T cells stably expressing the human dopamine receptor subtype of interest (D1, D2, D3, or D4) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation. The final membrane pellets are resuspended in an appropriate assay buffer.
-
Binding Reaction: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]spiperone for D2-like receptors), and varying concentrations of the test compound (this compound).
-
Incubation: The plates are incubated at room temperature for a specified period (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Filtration and Washing: The incubation is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay (Tango Assay)
This assay measures the ability of a compound to promote or inhibit the interaction between an activated GPCR and β-arrestin.
-
Cell Line: A specific cell line, such as HTLA cells, which are engineered for the Tango assay, is used. These cells co-express the D2 receptor fused to a transcription factor, a protease, and a reporter gene (e.g., luciferase) under the control of a specific response element.
-
Cell Plating: The cells are plated in 384-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a reference agonist (e.g., quinpirole) to stimulate the D2 receptor, along with varying concentrations of the test compound (this compound).
-
Incubation: The plates are incubated for a period (e.g., 6 hours) to allow for receptor activation, β-arrestin recruitment, protease cleavage, transcription factor translocation, and reporter gene expression.
-
Luminescence Reading: A luciferase substrate is added to the wells, and the resulting luminescence is measured using a plate reader.
-
Data Analysis: The data are normalized to the response of the agonist alone, and the EC50 or IC50 value is determined by non-linear regression. For this compound, which acts as an antagonist, the IC50 value represents its potency in inhibiting the agonist-induced β-arrestin recruitment.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the D2 receptor signaling pathways and a typical experimental workflow for evaluating a compound's specificity.
Caption: D2 Dopamine Receptor Signaling Pathways.
Caption: Experimental Workflow for Specificity Evaluation.
References
Assessing the Translational Relevance of BRD5814's Preclinical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of BRD5814, a novel β-arrestin biased dopamine D2 receptor (D2R) antagonist, with established typical and atypical antipsychotic agents. The following sections present a comprehensive analysis of available data to assess the translational relevance of this compound for the treatment of psychotic disorders.
Executive Summary
This compound is a potent and selective D2R antagonist that demonstrates significant bias towards the β-arrestin signaling pathway over the Gαi signaling pathway.[1][2] Preclinical studies indicate that this unique mechanism of action may translate into a therapeutic advantage, offering antipsychotic efficacy comparable to existing treatments but with a significantly reduced liability for motor side effects, a common and debilitating issue with many current antipsychotics. This guide will delve into the preclinical data supporting this profile, comparing it directly with standard-of-care agents such as haloperidol, clozapine, risperidone, and aripiprazole.
Comparative Preclinical Data
The following tables summarize the quantitative preclinical data for this compound and comparator antipsychotics across key in vitro and in vivo assays.
In Vitro D2 Receptor Signaling Profile
| Compound | D2R β-Arrestin Recruitment IC50 (µM) | D2R Gαi Signaling IC50 (µM) | Bias (β-Arrestin vs. Gαi) |
| This compound | 0.54 | > 30 | > 55-fold for β-arrestin |
| Haloperidol | Data not uniformly reported in a comparable format | Data not uniformly reported in a comparable format | Generally considered an unbiased antagonist |
| Clozapine | Data not uniformly reported in a comparable format | Data not uniformly reported in a comparable format | Generally considered an unbiased antagonist |
| Risperidone | Data not uniformly reported in a comparable format | Data not uniformly reported in a comparable format | Generally considered an unbiased antagonist |
| Aripiprazole | Partial agonist activity reported | Partial agonist activity reported | Functionally selective, but not strongly biased in the same manner as this compound |
In Vivo Antipsychotic Efficacy and Motor Side Effect Profile
| Compound | Amphetamine-Induced Hyperlocomotion (ED50, mg/kg) | Rotarod Test (TD50, mg/kg) | Therapeutic Index (TD50 / ED50) |
| This compound | ~10 | > 30 | > 3 |
| Haloperidol | ~0.1 | ~1 | ~10 |
| Clozapine | ~5 | > 20 | > 4 |
| Risperidone | ~0.1 | ~2 | ~20 |
| Aripiprazole | ~1 | > 30 | > 30 |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: D2 Receptor Signaling Pathways.
Caption: Preclinical Experimental Workflow.
Detailed Experimental Protocols
β-Arrestin Recruitment Assay (DiscoverX PathHunter)
This assay quantifies the recruitment of β-arrestin to the D2 receptor upon ligand binding.
-
Cell Line: CHO-K1 cells stably co-expressing the ProLink-tagged human D2 receptor and the Enzyme Acceptor-tagged β-arrestin.
-
Assay Principle: Ligand binding to the D2R induces a conformational change, leading to the recruitment of β-arrestin-EA. This brings the two enzyme fragments (PK and EA) into close proximity, forming a functional β-galactosidase enzyme.
-
Procedure:
-
Cells are seeded in 384-well plates and incubated overnight.
-
Test compounds (this compound or comparators) are added at various concentrations.
-
For antagonist testing, cells are pre-incubated with the test compound before the addition of a D2R agonist (e.g., quinpirole) at a concentration that elicits ~80% of the maximal response (EC80).
-
After incubation, the detection reagent containing the β-galactosidase substrate is added.
-
The resulting chemiluminescent signal is measured using a plate reader.
-
-
Data Analysis: The IC50 values are calculated from the concentration-response curves, representing the concentration of the antagonist that inhibits 50% of the agonist-induced β-arrestin recruitment.
Gαi Signaling Assay (cAMP Inhibition)
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of D2R-Gαi coupling.
-
Cell Line: HEK293 cells stably expressing the human D2 receptor.
-
Assay Principle: Activation of the Gαi-coupled D2R inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Procedure:
-
Cells are seeded in 384-well plates and incubated.
-
Cells are treated with test compounds at various concentrations.
-
Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.
-
For antagonist testing, cells are pre-incubated with the test compound before the addition of a D2R agonist.
-
Intracellular cAMP levels are quantified using a competitive immunoassay (e.g., HTRF or AlphaScreen).
-
-
Data Analysis: IC50 values are determined from the concentration-response curves, indicating the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
Amphetamine-Induced Hyperlocomotion
This in vivo model is a widely used screen for antipsychotic efficacy.
-
Animals: Male C57BL/6J mice.
-
Procedure:
-
Mice are habituated to the open-field arenas.
-
On the test day, mice are pre-treated with the test compound (this compound or comparator) or vehicle via intraperitoneal (i.p.) injection.
-
After a pre-treatment period (e.g., 30-60 minutes), mice are administered d-amphetamine (e.g., 3-5 mg/kg, i.p.) to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60-90 minutes) using an automated activity monitoring system.
-
-
Data Analysis: The total locomotor activity is quantified, and the ED50 (the dose that produces 50% of the maximal inhibitory effect on amphetamine-induced hyperlocomotion) is calculated for each compound.
Rotarod Test
This assay assesses motor coordination and is used to predict the potential for extrapyramidal side effects (EPS).
-
Animals: Male C57BL/6J mice.
-
Apparatus: A rotating rod that accelerates over time.
-
Procedure:
-
Mice are trained on the rotarod for several days to establish a stable baseline performance.
-
On the test day, mice are treated with the test compound or vehicle.
-
At various time points after dosing, mice are placed on the rotarod, and the latency to fall is recorded.
-
-
Data Analysis: The TD50 (the dose that causes 50% of the animals to fall from the rotarod within a specified time) is determined for each compound.
Conclusion
The preclinical data for this compound presents a compelling case for its potential as a novel antipsychotic with an improved safety profile. Its significant bias for the β-arrestin pathway over the Gαi pathway at the D2 receptor is a key differentiating feature from existing typical and atypical antipsychotics. This molecular profile translates to in vivo efficacy in a model of psychosis (amphetamine-induced hyperlocomotion) at doses that do not impair motor function in the rotarod test, suggesting a wider therapeutic window and a lower risk of extrapyramidal side effects.
While direct head-to-head preclinical studies with a comprehensive panel of standard-of-care antipsychotics under identical experimental conditions would further strengthen this assessment, the available data strongly supports the continued investigation of this compound and the broader concept of β-arrestin biased D2R antagonists as a promising strategy for the development of safer and more effective treatments for schizophrenia and other psychotic disorders. Further research will be crucial to determine if this promising preclinical profile translates into clinical benefit for patients.
References
Preclinical Profile of BRD5814: A Novel Antipsychotic Candidate with a Differentiated Safety Profile
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the Novel β-Arrestin Biased D2R Antagonist, BRD5814, Against Standard of Care Antipsychotics.
In the landscape of schizophrenia treatment, the pursuit of novel therapeutic agents with improved efficacy and a more favorable side-effect profile remains a critical endeavor. This compound, a potent and selective β-arrestin biased dopamine D2 receptor (D2R) antagonist, has emerged as a promising preclinical candidate. This guide provides a comparative review of the available preclinical data on this compound's efficacy and safety against standard of care antipsychotics, namely the first-generation typical antipsychotic haloperidol and the second-generation atypical antipsychotic risperidone.
The primary mechanism of action of this compound involves selectively targeting the β-arrestin signaling pathway downstream of the D2R, while having a lesser effect on the G-protein signaling pathway.[1][2] This biased antagonism is hypothesized to retain antipsychotic efficacy, which is linked to β-arrestin signaling, while mitigating the motor side effects, or extrapyramidal symptoms (EPS), that are associated with the blockade of G-protein signaling.
Efficacy in a Preclinical Model of Psychosis
A standard preclinical model to assess antipsychotic efficacy is the amphetamine-induced hyperlocomotion test in rodents. This model mimics the hyperdopaminergic state associated with psychosis.
Key Findings:
-
This compound has demonstrated efficacy in reducing amphetamine-induced hyperlocomotion in mice, a key predictor of antipsychotic activity.[2]
-
Haloperidol and Risperidone are also effective in this model, serving as benchmark comparators.
| Compound | Animal Model | Efficacy Endpoint | Effective Dose Range (in mice) | Source |
| This compound | Mouse | Reduction of amphetamine-induced hyperlocomotion | Data from primary source not fully available. | Weïwer et al., 2018 (Abstract) |
| Haloperidol | Mouse | Blockade of amphetamine-induced locomotor activity | 0.1 - 0.4 mg/kg | Mithani et al., 1986; b-neuro |
| Risperidone | Mouse | Attenuation of MK-801-induced hyperlocomotion | 0.01 - 0.03 mg/kg | Kuribara et al., 2007 |
Safety Profile: A Potential for Reduced Motor Side Effects
A significant limitation of current antipsychotics is the incidence of motor side effects. The rotarod test is a widely used preclinical assay to evaluate motor coordination and the potential for a compound to induce EPS.
Key Findings:
-
This compound is reported to have strongly reduced motoric side effects in a rotarod performance test in mice compared to standard antipsychotics.[2]
-
Haloperidol and Risperidone are known to induce dose-dependent impairment in rotarod performance, indicative of their potential to cause motor side effects.[3]
| Compound | Animal Model | Safety Endpoint | Dose Range Showing Motor Impairment (in mice) | Source |
| This compound | Mouse | Rotarod performance | Reportedly reduced side effects. | Weïwer et al., 2018 (Abstract) |
| Haloperidol | Mouse | Dose-dependent impairment in rotarod performance | 0.3 mg/kg and higher | Kirschbaum et al., 2009; Wang et al., 2008 |
| Risperidone | Mouse | Dose-dependent impairment in rotarod performance | 0.3 - 3 mg/kg | Kirschbaum et al., 2009; Wang et al., 2008 |
Experimental Protocols
Detailed experimental protocols for this compound are pending the availability of the full-text publication. The following are generalized protocols for the key experiments cited, based on common practices in the field.
Amphetamine-Induced Hyperlocomotion
This experiment assesses the ability of a test compound to counteract the increased locomotor activity induced by a psychostimulant like amphetamine.
-
Animals: Male mice are typically used. They are habituated to the testing environment before the experiment.
-
Apparatus: An open-field arena equipped with infrared beams to automatically track locomotor activity (e.g., distance traveled, rearing frequency).
-
Procedure:
-
Animals are pre-treated with the test compound (this compound, haloperidol, risperidone, or vehicle) at various doses via an appropriate route of administration (e.g., intraperitoneal injection).
-
After a specified pre-treatment time, animals are administered amphetamine (typically 1-5 mg/kg).
-
Locomotor activity is then recorded for a set period (e.g., 60-90 minutes).
-
-
Data Analysis: The total distance traveled or other locomotor parameters are compared between the vehicle-treated group and the compound-treated groups to determine the percentage of inhibition of the amphetamine-induced hyperactivity.
Rotarod Performance Test
This test evaluates motor coordination, balance, and the potential for a compound to induce neurological deficits.
-
Animals: Male mice are commonly used. They are often pre-trained on the apparatus for one or more days before the test day.
-
Apparatus: A rotating rod that can be set to a fixed speed or to accelerate over time.
-
Procedure:
-
Animals are administered the test compound or vehicle.
-
At various time points after administration, the mice are placed on the rotating rod.
-
The latency to fall from the rod is recorded. A cut-off time is typically set (e.g., 300 seconds).
-
-
Data Analysis: The latency to fall is compared between the vehicle-treated and compound-treated groups. A significant decrease in the latency to fall indicates motor impairment.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated.
Conclusion
The preclinical data available for this compound suggest a promising profile for a next-generation antipsychotic. Its mechanism as a β-arrestin biased D2R antagonist appears to translate to a desirable separation of antipsychotic-like efficacy from motor side effects in preclinical models. While direct, comprehensive comparative data with standard of care agents is still emerging, the initial findings position this compound as a compelling candidate for further development. Future research, including the public release of detailed dose-response studies and eventual clinical trials, will be crucial in fully elucidating the therapeutic potential of this compound in the treatment of schizophrenia.
Disclaimer: This guide is based on publicly available preclinical data and is intended for informational purposes for a scientific audience. The information presented here is not a substitute for a thorough review of the primary literature.
References
Safety Operating Guide
Navigating the Disposal of BRD5814: A Guide for Laboratory Professionals
Researchers and scientists handling BRD5814 must prioritize safety and regulatory compliance when it comes to its disposal. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, established protocols for the disposal of laboratory research chemicals provide a clear and necessary framework. This guide offers essential, step-by-step information to ensure the safe and responsible management of this compound waste.
This compound is a potent and selective antagonist of the dopamine D2 receptor (D2R), demonstrating high brain penetrance.[1] As with any novel or specialized chemical compound, a thorough understanding of its properties and adherence to institutional and regulatory waste disposal guidelines are paramount.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is crucial to handle the compound in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times to prevent skin and eye contact.
Step-by-Step Disposal Protocol for this compound
In the absence of a specific SDS, a conservative approach to waste management is required. Treat this compound as a hazardous chemical waste. The following procedure is based on general best practices for laboratory chemical disposal.[2][3][4][5]
Step 1: Waste Characterization
The first critical step is to determine if the waste is hazardous.[2] Given that this compound is a biologically active organic molecule, it should be presumed hazardous. All materials that have come into direct contact with this compound, including contaminated labware (e.g., pipette tips, vials), gloves, and bench paper, must be considered hazardous waste.
Step 2: Containerization
-
Select a Compatible Container: Use a container that is chemically resistant to this compound and any solvents it may be dissolved in. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw-top cap is generally suitable.[2][5]
-
Avoid Mixing Wastes: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5] Incompatible chemicals can react, leading to dangerous situations.
-
Solid vs. Liquid Waste: Segregate solid waste (contaminated gloves, paper towels) from liquid waste (unused solutions).
Step 3: Labeling
Properly label the waste container immediately upon starting accumulation.[2] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: 4-(4-Chlorophenoxy)-4-methyl-1-(2-(2-(trifluoromethyl)phenoxy)ethyl)piperidine[6]
-
The concentration and quantity of this compound
-
Any solvents present in the waste
-
The date accumulation started
-
The name of the principal investigator and the laboratory location
Step 4: Accumulation and Storage
-
Store the sealed waste container in a designated and properly labeled satellite accumulation area within the laboratory.[5]
-
This area should be under the control of the laboratory personnel and away from general traffic.
-
Ensure the container is kept closed except when adding waste.[5]
Step 5: Arrange for Pickup and Disposal
-
Once the container is full or you are ready to dispose of it, contact your institution's EHS office to schedule a waste pickup.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.[3]
Physicochemical Properties of this compound
For reference and proper waste characterization, the following table summarizes the known properties of this compound.
| Property | Value | Reference |
| CAS Number | 1953181-29-7 | [1] |
| Molecular Formula | C21H23ClF3NO2 | [1][6] |
| Molecular Weight | 413.87 g/mol | [6] |
| Appearance | Solid powder | [1][6] |
| Solubility | 10 mM in DMSO | [1] |
| Storage (Solid) | -20°C for long term (months to years) | [6] |
| Storage (In Solvent) | -80°C for up to 6 months | [1] |
Experimental Protocols: General Guidance
Detailed experimental protocols involving this compound will be specific to the research being conducted. However, all protocols should include the following safety and disposal considerations:
-
Decontamination: Outline a procedure for decontaminating surfaces and equipment that come into contact with this compound. This typically involves washing with an appropriate solvent (e.g., ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Spill Response: Every experimental protocol should have a specific spill response plan. For a solid compound like this compound, this would involve carefully sweeping it up to avoid generating dust and placing it in a sealed container for disposal. For a solution, it would involve absorbing the spill with an inert material and disposing of the absorbent as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of a laboratory chemical like this compound.
By adhering to these general but critical procedures, researchers can ensure the safe handling and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility. Always consult your institution's specific guidelines and EHS office for definitive procedures.
References
Personal protective equipment for handling BRD5814
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical information for handling the potent and selective dopamine D2 receptor (D2R) antagonist, BRD5814. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper experimental conduct.
This compound is a potent, selective, and highly brain-penetrant β-arrestin biased dopamine D2 receptor (D2R) antagonist.[1] As a neuroactive compound, it requires careful handling to prevent accidental exposure and ensure the integrity of experimental results.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound. This is based on general best practices for handling potent research chemicals in a laboratory setting.[2][3][4][5][6]
| PPE Category | Item | Specifications and Use Guidelines |
| Body Protection | Laboratory Coat | A full-length lab coat is mandatory to protect against splashes and spills. For procedures with a higher risk of contamination, a disposable gown is recommended. |
| Hand Protection | Nitrile Gloves | Wear two pairs of nitrile gloves for enhanced protection.[3] Change gloves immediately if they become contaminated. Do not wear gloves outside of the designated laboratory area. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect the eyes from splashes or aerosols. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][4] |
| Respiratory Protection | Fume Hood/Respirator | All handling of solid or powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation. For certain procedures, a respirator may be necessary. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are required in the laboratory at all times to protect against spills and falling objects. |
Operational Plan: Handling and Experimental Protocol
This section outlines a standard operating procedure for the safe handling of this compound during experimental use.
1. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Conduct all weighing and initial dilutions of powdered this compound within a certified chemical fume hood to minimize inhalation risk.
-
Use dedicated spatulas and weighing papers. Clean all equipment thoroughly after use.
2. Solution Preparation:
-
This compound is soluble in DMSO.[7]
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
Cap and vortex the vial until the compound is fully dissolved.
3. Experimental Use:
-
Clearly label all tubes and containers with the compound name, concentration, and date.
-
When adding this compound to cell cultures or animal models, use appropriate precision instruments (e.g., calibrated pipettes) to ensure accurate dosing.
-
Minimize the generation of aerosols.
4. Post-Experiment Clean-up:
-
Decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol).
-
Dispose of all contaminated materials as outlined in the Disposal Plan below.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[8][9][10][11][12]
-
Solid Waste: Contaminated items such as gloves, weighing papers, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a sealed, leak-proof hazardous waste container. Do not pour chemical waste down the drain.
-
Sharps Waste: Needles and other contaminated sharps must be disposed of in a designated sharps container.
-
Container Disposal: Empty stock vials should be triple-rinsed with a suitable solvent (e.g., DMSO followed by ethanol), and the rinsate collected as hazardous liquid waste before the vial is discarded.[8]
Visual Guides
The following diagrams illustrate key workflows and the compound's mechanism of action to enhance understanding and adherence to safety protocols.
References
- 1. This compound |CAS:1953181-29-7 Probechem Biochemicals [probechem.com]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | CA [sdsmanager.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. medkoo.com [medkoo.com]
- 8. vumc.org [vumc.org]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. danielshealth.com [danielshealth.com]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. ptb.de [ptb.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
